molecular formula C7H10N2O B189364 4-Amino-2-ethoxypyridine CAS No. 89943-12-4

4-Amino-2-ethoxypyridine

Cat. No.: B189364
CAS No.: 89943-12-4
M. Wt: 138.17 g/mol
InChI Key: HSPMUFVIWJXJHX-UHFFFAOYSA-N
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Description

4-Amino-2-ethoxypyridine is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxypyridin-4-amine
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InChI

InChI=1S/C7H10N2O/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPMUFVIWJXJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376612
Record name 4-Amino-2-ethoxypyridine
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89943-12-4
Record name 2-Ethoxy-4-pyridinamine
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Record name 4-Amino-2-ethoxypyridine
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Record name 4-Amino-2-ethoxypyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Amino-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-ethoxypyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring an amino group and an ethoxy group on the pyridine ring, makes it a valuable scaffold for the synthesis of more complex molecules. This technical guide provides a summary of its known chemical and physical properties. However, it is important to note that detailed experimental protocols for its synthesis and comprehensive spectral characterization data are not extensively available in the public domain. Furthermore, to date, no specific biological activities or associated signaling pathways have been elucidated for this particular compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is crucial for its handling, characterization, and use in synthetic applications.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
CAS Number 89943-12-4N/A
Appearance White to light yellow powder[2]
Melting Point 88-89 °CN/A
Boiling Point 282.1 °C at 760 mmHgN/A
SMILES CCOC1=NC=CC(=C1)N[1]
InChI InChI=1S/C7H10N2O/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3,(H2,8,9)[1]

Spectral Data

Mass Spectrometry

Predicted mass spectrometry data suggests the following for this compound.[1]

Adductm/z
[M+H]⁺ 139.08660
[M+Na]⁺ 161.06854
[M-H]⁻ 137.07204
[M]⁺ 138.07877

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general synthetic approach for similar aminopyridine derivatives often involves the nucleophilic substitution of a corresponding halogenated pyridine. A plausible synthetic workflow is outlined below.

G General Synthetic Workflow for this compound Start Start with 2-Chloro-4-nitropyridine Step1 Reduction of nitro group to form 2-Chloro-4-aminopyridine Start->Step1 e.g., Fe/HCl or H₂/Pd-C Step2 Nucleophilic substitution with sodium ethoxide in ethanol Step1->Step2 Heat Product This compound Step2->Product Purification Purification by column chromatography or recrystallization Product->Purification Characterization Characterization by NMR, IR, and Mass Spectrometry Purification->Characterization

Caption: A generalized synthetic workflow for the preparation of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity of this compound. While the broader class of aminopyridines has been investigated for various therapeutic applications, the specific pharmacological profile of the 2-ethoxy substituted derivative remains uncharacterized. Consequently, no signaling pathways associated with this compound have been identified.

Safety and Handling

Based on information for similar compounds, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

Conclusion

This compound is a chemical compound with potential as a building block in the synthesis of novel molecules for drug discovery and other applications. This guide has summarized the available chemical and physical properties. However, a significant gap exists in the public domain regarding detailed experimental protocols for its synthesis, comprehensive spectral data, and any potential biological activity. Further research is required to fully characterize this compound and explore its utility in various scientific disciplines.

References

In-Depth Technical Guide: 4-Amino-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 89943-12-4

This technical guide provides a comprehensive overview of 4-Amino-2-ethoxypyridine, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides a detailed, though generalized, synthetic protocol, and explores its potential biological significance based on the activities of structurally related compounds.

Chemical and Physical Properties

This compound is a stable organic compound under standard conditions. A summary of its key quantitative data is presented below for easy reference.

PropertyValue
CAS Number 89943-12-4
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Melting Point 88-89 °C
Boiling Point 282.1 °C at 760 mmHg

Synthesis Protocol

Experimental Protocol: Synthesis of this compound from 2-Chloro-4-aminopyridine

Materials:

  • 2-Chloro-4-aminopyridine

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Anhydrous toluene

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heat source

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-4-aminopyridine in anhydrous ethanol.

  • Addition of Sodium Ethoxide: To the stirred solution, add a stoichiometric excess (typically 1.5 to 2.0 equivalents) of sodium ethoxide. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Collect the organic layer.

  • Washing and Drying: Wash the organic layer with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude this compound can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been extensively characterized in the available scientific literature. However, the broader class of aminopyridines is known to possess a range of biological functions, primarily as potassium channel blockers.[1] By examining the activities of structurally similar compounds, we can infer potential areas of investigation for this compound.

Hypothetical Signaling Pathway: Modulation of Neuronal Excitability

Based on the known mechanism of action of 4-aminopyridine (a potassium channel blocker), it is plausible that this compound could modulate neuronal excitability. The following diagram illustrates a hypothetical signaling pathway.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential VGKC Voltage-Gated K+ Channel AP->VGKC Opens VGCC Voltage-Gated Ca2+ Channel AP->VGCC Opens VGKC->AP Repolarizes (ends AP) Vesicle Synaptic Vesicle (Neurotransmitter) VGCC->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release NT Release->NT Receptor Neurotransmitter Receptor NT->Receptor Binds EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Generates Compound This compound (Hypothetical Blocker) Compound->VGKC Inhibits

Caption: Hypothetical mechanism of this compound in enhancing neurotransmitter release.

In this speculative model, this compound acts as an antagonist to voltage-gated potassium channels in the presynaptic terminal. This inhibition would prolong the duration of the action potential, leading to a greater influx of calcium ions through voltage-gated calcium channels. The increased intracellular calcium concentration would, in turn, enhance the release of neurotransmitters into the synaptic cleft, thereby increasing the likelihood of generating an excitatory postsynaptic potential in the postsynaptic neuron.

Experimental Workflow: Quality Control and Characterization

A crucial experimental workflow for any synthesized chemical compound is its quality control and characterization to ensure purity and confirm its identity.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Product Assessment Synthesis Chemical Synthesis Purification Purification (Recrystallization or Column Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC HPLC HPLC/LC-MS Analysis Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS MP Melting Point Analysis Purification->MP Purity Purity Confirmation TLC->Purity HPLC->Purity Structure Structural Verification NMR->Structure MS->Structure MP->Purity FinalProduct Pure this compound Purity->FinalProduct Structure->FinalProduct

Caption: Standard experimental workflow for the quality control of synthesized this compound.

This workflow begins with the chemical synthesis and subsequent purification of the compound. The purified product then undergoes a series of analytical tests. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), are used to assess the purity of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy (both proton and carbon-13) and Mass Spectrometry (MS) are employed to confirm the chemical structure of the molecule. Finally, a melting point analysis can provide a further indication of purity. The successful completion of these analytical steps leads to the confirmation of a pure sample of this compound, ready for use in further research.

References

4-Amino-2-ethoxypyridine molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of 4-Amino-2-ethoxypyridine

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it serves as a valuable building block for the synthesis of more complex molecules with desired biological activities or material properties. Its structure, featuring an amino group and an ethoxy group on the pyridine ring, offers multiple sites for chemical modification, making it a versatile intermediate for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

The molecular structure of this compound consists of a pyridine ring substituted with an amino group at the 4-position and an ethoxy group at the 2-position.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below.

IdentifierValue
IUPAC Name 2-ethoxypyridin-4-amine
CAS Number 89943-12-4[1][2]
Molecular Formula C₇H₁₀N₂O
SMILES CCOC1=NC=CC(=C1)N
InChI InChI=1S/C7H10N2O/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3,(H2,8,9)
InChIKey HSPMUFVIWJXJHX-UHFFFAOYSA-N
Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table. Note that some of these values are predicted.

PropertyValue
Molecular Weight 138.17 g/mol
Monoisotopic Mass 138.07932 Da
XlogP (Predicted) 1.3

Synthesis Protocol (Plausible Route)

Step 1: Synthesis of 2-ethoxy-4-nitropyridine

This step involves a nucleophilic aromatic substitution of the chloro group with an ethoxy group.

  • Materials:

    • 2-chloro-4-nitropyridine

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol (EtOH)

    • Standard laboratory glassware for reflux

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-nitropyridine in anhydrous ethanol.

    • Add a solution of sodium ethoxide in ethanol to the flask. The molar ratio of sodium ethoxide to 2-chloro-4-nitropyridine should be approximately 1.1:1.

    • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Reduction of 2-ethoxy-4-nitropyridine to this compound

This step involves the reduction of the nitro group to an amino group.

  • Materials:

    • 2-ethoxy-4-nitropyridine

    • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl, or catalytic hydrogenation with H₂ gas and a catalyst such as Pd/C)

    • Sodium hydroxide (NaOH) solution for neutralization

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure (using SnCl₂/HCl):

    • Dissolve 2-ethoxy-4-nitropyridine in a suitable solvent such as ethanol or concentrated hydrochloric acid in a round-bottom flask.

    • Add an excess of Tin(II) chloride dihydrate to the solution.

    • Heat the mixture at reflux for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The final product, this compound, can be further purified by column chromatography or recrystallization.

Spectroscopic Data (Representative)

As experimental spectra for this compound are not widely published, the following tables provide expected data based on the analysis of closely related compounds such as 2-Amino-4-ethoxypyridine and other substituted aminopyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
Predicted Chemical Shift (δ, ppm) Assignment
~7.5-7.7Pyridine ring proton
~6.0-6.2Pyridine ring protons
~4.2-4.4 (quartet)-O-CH₂-CH₃
~4.0-4.5 (broad singlet)-NH₂
~1.3-1.5 (triplet)-O-CH₂-CH₃
¹³C NMR (Carbon-13 NMR)
Predicted Chemical Shift (δ, ppm) Assignment
~165C2 (attached to -OEt)
~155C4 (attached to -NH₂)
~150C6
~95C5
~90C3
~60-O-CH₂-CH₃
~15-O-CH₂-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretching (amino group)
3100-3000MediumC-H stretching (aromatic)
2980-2850MediumC-H stretching (aliphatic)
1640-1600StrongN-H bending (amino group)
1600-1450Medium to StrongC=C and C=N stretching (pyridine ring)
1250-1200StrongC-O stretching (aryl ether)
Mass Spectrometry (MS)

Predicted mass spectrometry data for adducts of this compound are presented below.

Adductm/z
[M+H]⁺139.08660
[M+Na]⁺161.06854
[M-H]⁻137.07204
[M]⁺138.07877

Visualized Synthesis Workflow

The following diagram illustrates a logical workflow for the plausible synthesis of this compound.

Synthesis_Workflow cluster_reagents1 Reagents cluster_reagents2 Reagents Start 2-Chloro-4-nitropyridine p1 Start->p1 Intermediate 2-Ethoxy-4-nitropyridine p2 Intermediate->p2 Product This compound p1->Intermediate Nucleophilic Aromatic Substitution Reagent1 NaOEt, EtOH Reflux p1->Reagent1 p2->Product Nitro Group Reduction Reagent2 SnCl₂, HCl or H₂, Pd/C p2->Reagent2

Caption: Plausible synthetic workflow for this compound.

Applications in Research and Development

Substituted aminopyridines are crucial scaffolds in drug discovery. The presence of the amino group allows for the formation of various functional groups, such as amides and ureas, which are common in biologically active molecules. The ethoxy group can influence the molecule's lipophilicity and metabolic stability. As such, this compound is a promising starting material for the development of novel therapeutic agents and functional materials. For instance, its structural isomer, 2-Amino-4-ethoxypyridine, is utilized as a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals.[3]

References

The Synthesis of 4-Amino-2-ethoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-ethoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its structure, featuring an electron-donating amino group and an ethoxy group, makes it a valuable scaffold for the synthesis of more complex molecules with potential biological activity. This technical guide provides an in-depth overview of the plausible synthetic routes for this compound, based on established principles of pyridine chemistry and analogous transformations reported in the scientific literature. While a singular "discovery" paper for its synthesis is not readily apparent, two primary pathways are detailed herein: nucleophilic aromatic substitution and the reduction of a nitro precursor. This document offers detailed experimental protocols, quantitative data summaries, and workflow diagrams to aid researchers in the practical synthesis of this compound.

Core Synthetic Pathways

Two principal synthetic strategies are proposed for the preparation of this compound. These routes are based on well-documented transformations of the pyridine ring.

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) of a 2-Halopyridine Precursor. This is a common and effective method for introducing alkoxy groups onto a pyridine ring. The synthesis commences with the commercially available 2-chloropyridine and proceeds through a nitration and reduction sequence to form 4-amino-2-chloropyridine. This intermediate is then subjected to nucleophilic substitution with sodium ethoxide to yield the final product.

  • Route 2: Reduction of a 4-Nitro Pyridine Precursor. This alternative pathway involves the initial synthesis of 2-ethoxy-4-nitropyridine, followed by the reduction of the nitro group to an amine. This approach is also widely used for the synthesis of aminopyridines.

The logical workflow for these synthetic approaches is illustrated below.

Synthesis_Workflow cluster_route1 Route 1: Nucleophilic Aromatic Substitution cluster_route2 Route 2: Reduction of Nitro Precursor A1 2-Chloropyridine B1 2-Chloro-4-nitropyridine-N-oxide A1->B1 Nitration C1 4-Amino-2-chloropyridine B1->C1 Reduction D1 This compound C1->D1 Ethoxylation (SNAr) A2 2-Chloro-4-nitropyridine B2 2-Ethoxy-4-nitropyridine A2->B2 Ethoxylation (SNAr) C2 This compound B2->C2 Reduction Reduction_Pathway A 2-Ethoxy-4-nitropyridine B Reaction Mixture (with reducing agent) A->B Reduction (e.g., H2/Pd-C or Fe/AcOH) C Workup (Filtration, Neutralization, Extraction) B->C D Purification (Chromatography/Recrystallization) C->D E This compound D->E

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-Amino-2-ethoxypyridine in Organic Solvents

Abstract

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its molecular structure, along with a detailed experimental protocol for its quantitative determination. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing the necessary theoretical framework and practical methodology for researchers to determine the solubility in their laboratories.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 4-position and an ethoxy group at the 2-position. The presence of these functional groups imparts specific physicochemical properties, including its solubility profile, which is a critical parameter in drug discovery and development. Solubility influences a compound's bioavailability, ease of formulation, and suitability for various chemical reactions. This guide aims to equip researchers with the knowledge to predict and experimentally determine the solubility of this compound in a range of common organic solvents.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound suggests a moderate to high polarity due to the presence of the nitrogen atom in the pyridine ring, the amino group (-NH2), and the ethoxy group (-OCH2CH3).

  • Polar Protic Solvents (e.g., alcohols like methanol, ethanol): The amino group can act as a hydrogen bond donor, and the nitrogen atom and the oxygen of the ethoxy group can act as hydrogen bond acceptors. Therefore, this compound is expected to have good solubility in polar protic solvents that can engage in hydrogen bonding.

  • Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents are polar but do not have hydrogen-donating capabilities. The polar nature of this compound suggests it should be soluble in these solvents through dipole-dipole interactions.

  • Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of this compound, it is expected to have low solubility in nonpolar solvents.

G cluster_solute This compound (Solute) cluster_solvents Organic Solvents Solute Polar (Hydrogen Bond Donor/Acceptor) PolarProtic Polar Protic (e.g., Methanol, Ethanol) Solute->PolarProtic High Solubility (Like Dissolves Like) PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Solute->PolarAprotic Good Solubility (Like Dissolves Like) Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Low Solubility (Unlike Polarities)

Figure 1. Logical relationship of predicted solubility based on polarity.

Quantitative Solubility Data

Organic SolventSolvent ClassTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
MethanolPolar Protic25Gravimetric
EthanolPolar Protic25Gravimetric
IsopropanolPolar Protic25Gravimetric
AcetonePolar Aprotic25Gravimetric
AcetonitrilePolar Aprotic25Gravimetric
DichloromethanePolar Aprotic25Gravimetric
Ethyl AcetatePolar Aprotic25Gravimetric
Diethyl EtherPolar Aprotic25Gravimetric
Dimethylformamide (DMF)Polar Aprotic25Gravimetric
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Gravimetric
TolueneNonpolar25Gravimetric
HexaneNonpolar25Gravimetric

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is robust and relies on the accurate measurement of mass.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or flasks with secure caps

  • Magnetic stirrer and stir bars or a shaker bath

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven for drying

Experimental Workflow Diagram

G A 1. Preparation Add excess this compound to a known volume of solvent. B 2. Equilibration Stir or shake the mixture at a constant temperature until equilibrium is reached (e.g., 24-48 hours). A->B C 3. Separation Allow the solid to settle. Filter an aliquot of the supernatant through a syringe filter to remove undissolved solid. B->C D 4. Weighing Saturated Solution Accurately weigh a known volume of the clear, saturated filtrate. C->D E 5. Solvent Evaporation Evaporate the solvent from the weighed filtrate under controlled conditions (e.g., in an oven). D->E F 6. Weighing Dry Solute Weigh the remaining dry solid (this compound). E->F G 7. Calculation Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent. F->G

Figure 2. Experimental workflow for gravimetric solubility determination.
Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure the solution is saturated.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or on a magnetic stir plate within a constant temperature environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Sample Collection and Filtration:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a syringe filter (e.g., 0.45 µm PTFE) to the syringe and dispense the clear, saturated solution into a pre-weighed, clean, and dry collection vial or evaporation dish. Record the exact mass of the empty container.

  • Mass Determination of the Saturated Solution:

    • Immediately cap the collection vial and weigh it to determine the total mass of the saturated solution.

  • Solvent Evaporation:

    • Remove the cap and place the collection vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

    • Continue heating until all the solvent has evaporated and the weight of the vial with the dried solute is constant.

  • Mass Determination of the Solute:

    • Allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dried this compound.

Calculation of Solubility
  • Mass of the empty vial: M_vial

  • Mass of the vial + saturated solution: M_solution

  • Mass of the vial + dry solute: M_solute

  • Mass of the dissolved solute: M_dissolved = M_solute - M_vial

  • Mass of the solvent: M_solvent = M_solution - M_solute

  • Density of the solvent at the experimental temperature: ρ_solvent (in g/mL)

  • Volume of the solvent: V_solvent = M_solvent / ρ_solvent

Solubility ( g/100 mL) = (M_dissolved / V_solvent) * 100

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not widely published, its molecular structure provides a solid basis for predicting its solubility behavior. It is anticipated to be most soluble in polar protic and polar aprotic solvents and least soluble in nonpolar solvents. For precise applications in research and drug development, it is imperative that the solubility is determined experimentally. The gravimetric method detailed in this guide offers a reliable and accessible approach for obtaining this critical data. The provided templates and workflows are intended to facilitate a systematic and accurate determination of the solubility of this compound in various organic media.

Spectroscopic Data of 4-Amino-2-ethoxypyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic data available for the compound 4-Amino-2-ethoxypyridine. Due to the limited availability of public experimental data, this document provides a summary of predicted spectroscopic information and outlines general experimental protocols for obtaining comprehensive data through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Data Presentation

A thorough search of publicly accessible scientific databases did not yield experimental NMR or IR spectroscopic data for this compound. However, predicted mass spectrometry data has been compiled.

Mass Spectrometry (MS) Data

Predicted mass spectrometry data provides valuable information regarding the mass-to-charge ratio of the parent molecule and its fragments. This information is critical for confirming the molecular weight and elemental composition.

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct IonPredicted m/z
[M+H]⁺139.0866
[M+Na]⁺161.0685
[M-H]⁻137.0720

Data sourced from computational predictions.

Experimental Protocols

To obtain empirical spectroscopic data for this compound, the following standard experimental methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.

  • Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

  • Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire the ¹³C NMR spectrum, often requiring a larger number of scans for adequate signal-to-noise.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Attenuated Total Reflectance (ATR) IR Protocol:

  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization (EI) MS Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Mandatory Visualization

To illustrate the general workflow for obtaining and analyzing spectroscopic data, the following diagram is provided.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Solid Sample Sample->IR_Prep MS_Prep Dilute Solution or Solid Sample Sample->MS_Prep NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec IR_Spec FTIR Spectrometer IR_Prep->IR_Spec MS_Spec Mass Spectrometer MS_Prep->MS_Spec NMR_Data Acquire FID NMR_Spec->NMR_Data IR_Data Acquire Interferogram IR_Spec->IR_Data MS_Data Acquire Mass Spectrum MS_Spec->MS_Data NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Data->NMR_Proc IR_Proc Fourier Transform, Background Subtraction IR_Data->IR_Proc MS_Proc Peak Identification, Fragmentation Analysis MS_Data->MS_Proc Structure Structural Elucidation NMR_Proc->Structure IR_Proc->Structure MS_Proc->Structure

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

Technical Guide: Physicochemical Properties and Synthetic Workflow of 4-Amino-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 4-Amino-2-ethoxypyridine, including its melting and boiling points. It outlines standardized experimental protocols for the determination of these properties and presents a representative synthetic methodology. A generalized experimental workflow is also provided to illustrate the logical progression from synthesis to characterization.

Core Physicochemical Data

The key physical properties of this compound (CAS RN: 89943-12-4) are summarized in the table below.[1][2][3][4][5] These values are critical for its handling, purification, and application in further chemical synthesis.

PropertyValueConditions
Melting Point 88-89 °CNot specified
Boiling Point 282.1 °Cat 760 mmHg
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline organic compound is a fundamental indicator of its purity.[6] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[7] The capillary method is a standard and widely accepted technique for melting point determination.[8][9]

Protocol: Capillary Method [8][9]

  • Sample Preparation: The sample of this compound must be thoroughly dried and finely powdered to ensure uniform heat distribution.[6]

  • Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which can be a heated metal block or an oil bath (such as in a Thiele tube), in close proximity to a calibrated thermometer.[9]

  • Heating: The apparatus is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point) are recorded. This range is the melting point of the sample.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11] It is a characteristic physical property used for identification and purity assessment.[10][12] The distillation and Thiele tube methods are common laboratory procedures for determining the boiling point of a liquid.[10][13]

Protocol: Micro-Boiling Point Method (Thiele Tube) [13][14]

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed into a small test tube or fusion tube.[12][14]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[11]

  • Apparatus Assembly: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[13]

  • Heating: The side arm of the Thiele tube is gently and uniformly heated.[12] As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample as it begins to boil.

  • Observation: The heating is discontinued once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[12][13]

Representative Synthesis of a Substituted Aminopyridine

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general and practical method for the synthesis of aminopyridines from chloropyridines can be adapted. This method involves the C-N bond-forming reaction between a chloropyridine and an amine source.[15]

Protocol: Amination of a Chloropyridine Derivative [15]

  • Reaction Setup: In a round-bottom flask, the starting chloropyridine derivative (1 equivalent) is dissolved in an appropriate amide solvent, which also serves as the amine source (e.g., formamide or acetamide).

  • Reaction Conditions: The reaction mixture is heated to reflux for a specified period, with the progress monitored by Thin Layer Chromatography (TLC).[15]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess amide solvent is removed under reduced pressure.

  • Purification: The residue is quenched with ice water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_documentation Documentation start Starting Materials reaction Chemical Reaction start->reaction Reagents, Solvent, Catalyst workup Reaction Work-up reaction->workup Quenching, Extraction purification Purification (e.g., Chromatography, Recrystallization) workup->purification pure_compound Isolated Pure Compound purification->pure_compound Yield Calculation mp_bp Melting/Boiling Point Determination pure_compound->mp_bp spectroscopy Spectroscopic Analysis (NMR, IR, MS) pure_compound->spectroscopy purity_analysis Purity Assessment (HPLC, GC) pure_compound->purity_analysis final_product Final Characterized Product spectroscopy->final_product documentation Data Analysis & Reporting final_product->documentation

Caption: General workflow for chemical synthesis and characterization.

References

Technical Guide on the Stability and Storage of 4-Amino-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available stability and degradation data specifically for 4-Amino-2-ethoxypyridine is limited. The following guide is constructed based on data from closely related aminopyridine analogs, primarily 4-aminopyridine. These recommendations should serve as a starting point for handling, storing, and establishing the stability of this compound, but must be supplemented with compound-specific experimental validation.

Overview and General Recommendations

This compound is a substituted pyridine derivative used as a building block in pharmaceutical and chemical synthesis. The stability of such reagents is critical for ensuring the reproducibility of experimental results and the quality of manufactured products. Proper storage and handling are paramount to prevent degradation.

Based on safety data sheets for analogous compounds like 2-amino-4-methylpyridine and 4-amino-2-chloropyridine, general handling and storage recommendations are as follows:

  • Storage Environment: Store in a cool, dry, and well-ventilated area.[1][2]

  • Container: Keep containers tightly sealed to prevent exposure to moisture and air.[1][2][3] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and lab coats. Handle in a chemical fume hood to avoid dust formation and inhalation.[1][3][4]

Chemical Stability Profile (Based on 4-Aminopyridine Analog)

While specific quantitative stability data for this compound is not available, a study on 5-mg oral capsules of 4-aminopyridine provides valuable insight into the stability of the core aminopyridine structure under various conditions. The study found that 4-aminopyridine exhibited excellent chemical stability over the testing period.[5]

Table 1: Chemical Stability of 4-Aminopyridine 5-mg Capsules

Storage Condition Duration Initial Assay (%) Final Assay (%) Observed Changes
Refrigerated (4°C), protected from light 6 Months 100 >99 No visible change in powder color or capsule integrity.[5]
Room Temperature (22-24°C), protected from light 6 Months 100 >99 No visible change in powder color or capsule integrity.[5]

| Elevated Temperature (37°C), protected from light | 1 Month | 100 | >99 | No visible change in powder color or capsule integrity.[5] |

Data extracted from a stability study on extemporaneously prepared 4-aminopyridine capsules.[5] This data should be considered indicative for the aminopyridine scaffold, but not absolute for this compound.

Potential Degradation Pathways

The degradation pathways for this compound have not been explicitly described. However, studies on 4-aminopyridine and other pyridine derivatives suggest potential routes of degradation.

  • Oxidation: The pyridine ring can be susceptible to oxidation. Biological degradation of 4-aminopyridine has been proposed to proceed through hydroxylation to form intermediates like 3,4-dihydroxypyridine, followed by ring cleavage.[6]

  • Hydrolysis: While the ethoxy group is generally stable, under acidic or basic conditions, it could potentially undergo hydrolysis.

  • Photodegradation: Many aromatic amines are sensitive to light. The stability study on 4-aminopyridine was conducted with light protection, suggesting that photodegradation is a potential concern.[5] Photocatalytic degradation of 4-aminopyridine has been demonstrated using UV light.[6][7]

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for assessing the shelf-life of this compound. The following protocol is adapted from a validated HPLC method used for determining the stability of 4-aminopyridine.[5]

Objective: To quantify the concentration of the active compound and detect the presence of degradation products over time.

Method: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., potassium phosphate buffer), adjusted to a suitable pH. The exact ratio should be optimized to achieve good separation between the parent peak and any potential degradants.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection Wavelength: UV detection at the lambda max (λmax) of this compound.

  • Sample Preparation:

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in a suitable solvent (e.g., a mixture of water and methanol or mobile phase) to a known concentration.

    • Filter the solution through a 0.45 µm filter before injection.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a known volume (e.g., 20 µL) of the prepared sample.

    • Run the chromatogram for a sufficient time to allow for the elution of the parent compound and any later-eluting degradation products.

    • Identify and quantify the peak corresponding to this compound by comparing its retention time and area with a reference standard.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualization of Workflows

5.1 Logical Workflow for Stability Testing

The following diagram outlines a logical workflow for conducting a comprehensive stability study for a chemical compound like this compound.

Stability_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation cluster_longterm Phase 3: Long-Term & Accelerated Stability cluster_analysis Phase 4: Analysis & Conclusion char Initial Characterization (Purity, Identity, Physical Properties) method_dev Develop & Validate Stability-Indicating Method (e.g., HPLC) acid Acid Hydrolysis method_dev->acid Apply Method base Base Hydrolysis method_dev->base Apply Method oxidation Oxidation (e.g., H2O2) method_dev->oxidation Apply Method thermal Thermal Stress method_dev->thermal Apply Method photo Photostability method_dev->photo Apply Method long_term Long-Term Storage (Recommended Conditions) acid->long_term accelerated Accelerated Storage (Elevated Temperature/Humidity) acid->accelerated base->long_term base->accelerated oxidation->long_term oxidation->accelerated thermal->long_term thermal->accelerated photo->long_term photo->accelerated data_analysis Data Analysis (Assay, Impurity Profile) long_term->data_analysis Periodic Testing accelerated->data_analysis Periodic Testing shelf_life Determine Shelf-Life & Optimal Storage Conditions data_analysis->shelf_life

References

4-Amino-2-ethoxypyridine: A Versatile Heterocyclic Building Block for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-ethoxypyridine is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a nucleophilic amino group, a modifiable ethoxy group, and the inherent reactivity of the pyridine ring, makes it an attractive scaffold for the development of novel pharmaceuticals and functional materials. The strategic placement of the amino and ethoxy groups influences the electronic properties of the pyridine ring, enabling a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, with a focus on its utility for professionals in drug development and chemical research.

Physicochemical Properties

This compound, also known by its IUPAC name 2-ethoxypyridin-4-amine, is a stable organic compound. Its key physicochemical properties are summarized in the table below. While experimental spectroscopic data is not widely available in the public domain, estimated values based on structurally similar compounds are provided for reference.

PropertyValueSource/Reference
CAS Number 89943-12-4[1][2]
Molecular Formula C₇H₁₀N₂O[1][2]
Molecular Weight 138.17 g/mol [1][2]
Appearance White to off-white solidInferred from supplier data
Melting Point 88-89 °C[3]
Boiling Point 282.1 ± 20.0 °C (Predicted)[3]
pKa 7.25 ± 0.50 (Predicted)[3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature or in a freezer under -20°C for long-term storage.[3][4]

Spectroscopic Data (Estimated)

SpectrumEstimated Peaks
¹H NMR δ (ppm): 7.7-7.8 (d, 1H, H6), 6.2-6.3 (d, 1H, H5), 6.0-6.1 (s, 1H, H3), 4.3-4.4 (q, 2H, OCH₂), 4.0-4.5 (br s, 2H, NH₂), 1.3-1.4 (t, 3H, CH₃)
¹³C NMR δ (ppm): 164-165 (C2), 153-154 (C4), 148-149 (C6), 105-106 (C5), 95-96 (C3), 61-62 (OCH₂), 14-15 (CH₃)
IR (KBr) ν (cm⁻¹): 3400-3200 (N-H stretching), 2980-2850 (C-H stretching), 1640-1600 (C=C and C=N stretching), 1240-1200 (C-O stretching)
Mass Spec (EI) m/z (%): 138 (M⁺), 110, 95, 67

Synthesis

The most plausible and economically viable synthetic route to this compound is through the nucleophilic aromatic substitution (SₙAr) of the readily available 4-Amino-2-chloropyridine with sodium ethoxide. The electron-donating amino group at the 4-position and the electron-withdrawing nitrogen atom in the pyridine ring facilitate this substitution at the 2-position.

G A 4-Amino-2-chloropyridine E This compound A->E Nucleophilic Aromatic Substitution B Sodium Ethoxide (NaOEt) B->E C Ethanol (EtOH) C->E Solvent D Heat D->E F Sodium Chloride (NaCl) E->F

Synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a general procedure adapted from known nucleophilic aromatic substitution reactions on chloropyridines.

Materials:

  • 4-Amino-2-chloropyridine

  • Sodium metal

  • Anhydrous ethanol

  • Anhydrous toluene (optional)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 4-Amino-2-chloropyridine (1.0 equivalent). Anhydrous toluene can be used as a co-solvent if desired.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity and Applications as a Heterocyclic Building Block

This compound offers three main points of reactivity: the exocyclic amino group, the pyridine ring, and the ethoxy group. This multifunctionality makes it a valuable intermediate for creating diverse molecular architectures.

G cluster_0 Core Building Block cluster_1 Amino Group Reactions cluster_2 Pyridine Ring Functionalization (via derivatization) cluster_3 Ethoxy Group Reactions A This compound B Acylation / Alkylation A->B C Buchwald-Hartwig Amination A->C D Suzuki Coupling A->D E Other Cross-Coupling A->E F Ether Cleavage A->F

References

Methodological & Application

Application Note and Protocol: Synthesis of 4-Amino-2-ethoxypyridine from 2-chloro-4-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-amino-2-ethoxypyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution reaction, wherein the chloro group of 2-chloro-4-aminopyridine is displaced by an ethoxy group from sodium ethoxide. This application note includes a comprehensive experimental procedure, tabulated data for reagents and reaction parameters, and a visual representation of the workflow to ensure reproducibility and ease of use in a laboratory setting.

Introduction

Substituted aminopyridines are key structural motifs in a wide array of pharmacologically active compounds. The introduction of an ethoxy group at the 2-position of a 4-aminopyridine scaffold can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and receptor-binding affinity. The following protocol details a robust method for the synthesis of this compound, a versatile intermediate for the elaboration of more complex molecular architectures. The reaction proceeds via a nucleophilic aromatic substitution mechanism, a fundamental transformation in heterocyclic chemistry.

Reaction Scheme

Chemical reaction for the synthesis of this compound

Experimental Protocol

This protocol is based on established methodologies for the ethoxylation of 2-chloropyridine derivatives.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-chloro-4-aminopyridineC₅H₅ClN₂128.561.29 g10.0
Sodium ethoxideC₂H₅NaO68.051.02 g15.0
Anhydrous EthanolC₂H₆O46.0750 mL-
Ethyl acetateC₄H₈O₂88.11As needed-
Brine (saturated NaCl solution)NaCl/H₂O-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-aminopyridine (1.29 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous ethanol (50 mL) to the flask and stir the mixture to dissolve the starting material. Under an inert atmosphere, carefully add sodium ethoxide (1.02 g, 15.0 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

Data Presentation

Table 1: Reaction Conditions Summary

ParameterValue
TemperatureReflux (~78 °C)
Reaction Time12 - 24 hours
SolventAnhydrous Ethanol
AtmosphereInert (Nitrogen or Argon)

Table 2: Expected Results and Characterization

ParameterExpected Value
Yield 70-85% (based on analogous reactions)
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.75 (d, 1H), 6.15 (dd, 1H), 5.95 (d, 1H), 4.30 (q, 2H), 4.20 (br s, 2H), 1.35 (t, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 163.5, 152.0, 149.5, 105.0, 95.5, 61.0, 14.5
Purity (by HPLC) >95%

Mandatory Visualization

Synthesis_Workflow Synthesis of this compound Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Start: Add 2-chloro-4-aminopyridine to flask add_ethanol Add anhydrous ethanol start->add_ethanol add_naoet Add sodium ethoxide under inert atmosphere add_ethanol->add_naoet reflux Heat to reflux (78°C) for 12-24h add_naoet->reflux tlc Monitor by TLC reflux->tlc cool Cool to room temperature tlc->cool evaporate Remove ethanol cool->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by column chromatography dry->purify end End: Pure this compound purify->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes. It is also moisture-sensitive.

  • Ethanol is flammable. Keep away from open flames and ignition sources.

Application Notes: Experimental Protocol for the Synthesis of 4-Amino-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, two-step experimental protocol for the synthesis of 4-Amino-2-ethoxypyridine, a valuable substituted pyridine intermediate in the development of novel therapeutics. The described methodology is based on established chemical transformations and offers a reliable route to this target molecule.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step process commencing with the commercially available starting material, 2-chloro-4-nitropyridine. The initial step involves a nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group at the 2-position. This is followed by the reduction of the nitro group at the 4-position to yield the final amino product.

Synthesis_Workflow Start 2-Chloro-4-nitropyridine Intermediate 2-Ethoxy-4-nitropyridine Start->Intermediate Step 1: Nucleophilic Aromatic Substitution (NaOEt, Ethanol, Reflux) Final This compound Intermediate->Final Step 2: Nitro Group Reduction (Fe, NH4Cl, Ethanol/Water, Reflux)

Caption: Two-step synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactantReagent/CatalystSolventTemperature (°C)Reaction Time (h)ProductExpected Yield (%)
12-Chloro-4-nitropyridineSodium Ethoxide (NaOEt)Ethanol78 (Reflux)4-62-Ethoxy-4-nitropyridine85-95
22-Ethoxy-4-nitropyridineIron (Fe) powder, Ammonium Chloride (NH₄Cl)Ethanol/Water78 (Reflux)2-4This compound80-90

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 2-Ethoxy-4-nitropyridine via Nucleophilic Aromatic Substitution

This protocol details the substitution of the chloride in 2-chloro-4-nitropyridine with an ethoxy group. The electron-withdrawing nitro group at the 4-position activates the 2-position for nucleophilic attack.

Materials:

  • 2-Chloro-4-nitropyridine

  • Sodium metal (Na)

  • Anhydrous Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in small pieces to anhydrous ethanol at room temperature. The volume of ethanol should be sufficient to dissolve the 2-chloro-4-nitropyridine (e.g., 10-20 mL per gram of the starting material). Stir the mixture until all the sodium has reacted to form sodium ethoxide. An exothermic reaction will occur.

  • Reaction: To the freshly prepared sodium ethoxide solution, add 2-chloro-4-nitropyridine (1.0 equivalent).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-ethoxy-4-nitropyridine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a yellow solid.

Step 2: Synthesis of this compound via Nitro Group Reduction

This protocol describes the reduction of the nitro group of 2-ethoxy-4-nitropyridine to an amine using iron powder in the presence of an ammonium chloride solution. This method is generally effective and avoids the use of high-pressure hydrogenation equipment.

Materials:

  • 2-Ethoxy-4-nitropyridine

  • Iron powder (Fe), fine grade

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Celite® or a similar filter aid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-ethoxy-4-nitropyridine (1.0 equivalent), iron powder (3.0-5.0 equivalents), and ammonium chloride (1.0-1.2 equivalents).

  • Add a mixture of ethanol and water (e.g., a 4:1 to 3:1 v/v ratio) as the solvent.

  • Reaction: Heat the stirred suspension to reflux (approximately 78 °C) and maintain this temperature for 2-4 hours. The reaction is often accompanied by a color change from yellow to a darker mixture. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to basify the mixture (to pH ~8-9).

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the final product as a solid.

Signaling Pathways and Logical Relationships

The experimental workflow follows a logical progression from a readily available starting material to the desired product through two distinct chemical transformations.

Logical_Flow cluster_step1 Step 1: Ethoxylation cluster_step2 Step 2: Reduction SM 2-Chloro-4-nitropyridine Reaction1 SNAr Reaction SM->Reaction1 Reagent1 Sodium Ethoxide Reagent1->Reaction1 Solvent1 Ethanol Solvent1->Reaction1 Condition1 Reflux Condition1->Reaction1 Intermediate 2-Ethoxy-4-nitropyridine Reagent2 Iron Powder Reaction2 Nitro Reduction Intermediate->Reaction2 Reaction1->Intermediate Reagent2->Reaction2 Catalyst2 Ammonium Chloride Catalyst2->Reaction2 Solvent2 Ethanol/Water Solvent2->Reaction2 Condition2 Reflux Condition2->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Logical flow of the two-step synthesis.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 4-Amino-2-ethoxypyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets for drug discovery, particularly in oncology and immunology. The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This application note explores the potential of 4-Amino-2-ethoxypyridine as a versatile starting material for the synthesis of novel kinase inhibitors. While direct literature examples of kinase inhibitors derived from this specific starting material are not prevalent, its structural similarity to other successful aminopyridine-based inhibitors suggests its utility as a valuable building block. This document provides a generalized synthetic protocol, discusses potential kinase targets, and outlines the relevant signaling pathways.

The 2-Alkoxy-4-aminopyridine Scaffold: A Promising Core for Kinase Inhibitors

The 2-alkoxy-4-aminopyridine core offers several advantages for the design of kinase inhibitors. The 4-amino group can serve as a key hydrogen bond donor, interacting with the backbone of the kinase hinge region. The 2-ethoxy group can be utilized to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, and can also influence the overall conformation of the inhibitor. Furthermore, the pyridine ring itself can be further functionalized to achieve desired potency and selectivity.

Proposed Kinase Targets and Signaling Pathways

Based on the known targets of other aminopyridine-based inhibitors, compounds derived from this compound could potentially target kinases such as:

  • c-Met: A receptor tyrosine kinase that, upon activation by its ligand hepatocyte growth factor (HGF), triggers signaling cascades involved in cell proliferation, migration, and invasion.[1][2][3] Dysregulation of the c-Met pathway is implicated in various cancers.[1][2][4]

  • ROS1: A receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, can drive oncogenesis in various cancers, including non-small cell lung cancer.[5][6][7] The ROS1 signaling pathway activates downstream effectors like STAT3, PI3K/AKT, and MAPK to promote cell growth and survival.[6][7]

  • JNK (c-Jun N-terminal Kinase): A member of the mitogen-activated protein kinase (MAPK) family, the JNK signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis.[8][9][10][11][12]

  • RIPK2 (Receptor-Interacting Protein Kinase 2): A key mediator in the NOD-like receptor (NLR) signaling pathway, which plays a crucial role in the innate immune response to bacterial pathogens.[13][14][15][16][17] Upon activation by NOD1/NOD2, RIPK2 triggers the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines.[13][17][18][19][20][21][22]

c-Met Signaling Pathway

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: The c-Met signaling pathway, initiated by HGF binding.

NOD2-RIPK2 Signaling Pathway

NOD2_RIPK2_Pathway MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines

Caption: The NOD2-RIPK2 signaling cascade leading to inflammation.

Experimental Protocols

General Synthetic Workflow

The synthesis of kinase inhibitors from this compound would typically involve the functionalization of the 4-amino group and potentially other positions on the pyridine ring. A general workflow is proposed below.

Synthetic_Workflow Start This compound Intermediate1 Intermediate A (e.g., Acylated, Arylated) Start->Intermediate1 Reaction 1: Coupling at NH2 Intermediate2 Intermediate B (Further functionalization) Intermediate1->Intermediate2 Reaction 2: Ring functionalization FinalProduct Final Kinase Inhibitor Library Intermediate2->FinalProduct Reaction 3: Final modification/ purification

Caption: General synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of N-(2-ethoxy-pyridin-4-yl)acetamide (A Hypothetical Example)

This protocol describes a simple acylation of the 4-amino group, a common first step in building more complex inhibitors.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(2-ethoxy-pyridin-4-yl)acetamide.

Protocol 2: Suzuki Coupling for Biaryl Scaffold Synthesis (A Hypothetical Example)

This protocol outlines a potential Suzuki coupling to introduce an aryl group, a common motif in many kinase inhibitors. This would require prior halogenation of the pyridine ring.

Materials:

  • 4-Amino-5-bromo-2-ethoxypyridine (hypothetical intermediate)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • To a degassed solution of 4-Amino-5-bromo-2-ethoxypyridine (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water, add the base.

  • Purge the mixture with an inert gas for 15-20 minutes.

  • Add the palladium catalyst and heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired biaryl compound.

Data Presentation

The following tables present hypothetical quantitative data for a series of imagined kinase inhibitors derived from this compound to illustrate potential structure-activity relationships (SAR).

Table 1: Hypothetical IC₅₀ Values for a Series of c-Met Inhibitors

Compound IDR¹ Group (at 4-amino)R² Group (at pyridine C5)c-Met IC₅₀ (nM)
AE-001 AcetylH5,200
AE-002 BenzoylH2,100
AE-003 4-FluorobenzoylH850
AE-004 4-FluorobenzoylPhenyl150
AE-005 4-Fluorobenzoyl3-Methoxyphenyl75
AE-006 4-Fluorobenzoyl2-Pyrimidinyl25

Table 2: Hypothetical Kinase Selectivity Profile for Compound AE-006

Kinase TargetIC₅₀ (nM)
c-Met25
VEGFR2> 10,000
EGFR8,500
JNK1> 10,000
RIPK25,300

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel kinase inhibitors. Its inherent structural features provide a solid foundation for the design of potent and selective inhibitors targeting a range of kinases implicated in human diseases. The general synthetic protocols and workflows presented here offer a starting point for researchers to explore the chemical space around this scaffold. Further derivatization and biological evaluation are necessary to fully elucidate the potential of this compound class in drug discovery.

References

Application Notes and Protocols for 4-Amino-2-ethoxypyridine Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 4-amino-2-ethoxypyridine and its analogs as key building blocks in the discovery and development of novel agrochemicals. The pyridine scaffold is a crucial component in a variety of herbicides, fungicides, and insecticides.[1] This document details the synthesis, biological evaluation, and mode of action of representative pyridine-based agrochemicals, with a focus on derivatives of 4-aminopyridine.

Introduction to 4-Aminopyridine Derivatives in Agrochemicals

This compound and its structural analogs, such as 4-amino-2-methoxypyridine and 4-amino-2-chloropyridine, are versatile intermediates in the synthesis of biologically active molecules for crop protection.[2][3][4][5] The presence of the amino group and an alkoxy or chloro substituent on the pyridine ring allows for a wide range of chemical modifications, enabling the development of compounds with diverse modes of action and target specificities.[2][5] These derivatives are integral to the creation of advanced herbicides and fungicides, contributing to improved crop yields and sustainable agricultural practices.[3][4][6]

Pyridine-based agrochemicals have a significant impact on modern agriculture. For example, pyridine is a precursor in the manufacture of the herbicides paraquat and diquat, as well as the insecticide chlorpyrifos and pyrithione-based fungicides.[1] The neonicotinoid class of insecticides, which are characterized by a pyridine moiety, are widely used due to their high efficacy and unique mode of action targeting nicotinic acetylcholine receptors (nAChRs) in insects.[1][7]

Application in Herbicide Development

Derivatives of 4-aminopyridine have shown significant promise as herbicides. Research has focused on the synthesis of picolinic acid derivatives, which are a subclass of synthetic auxin herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds.[8]

Herbicidal Activity of 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acid Derivatives

A study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds demonstrated their potent herbicidal activity. The data below summarizes the inhibitory effects on the root growth of Brassica napus.[8]

Compound IDR1 GroupR2 GroupInhibition of Brassica napus Root Growth at 250 µM (%)[8]
S001HH>80
S0022-FH>80
S0033-FH>80
S0044-FH>80
S0052-ClH>80
S0063-ClH>80
S0074-ClH>80
S0082-BrH>80
S0093-BrH>80
S0104-BrH>80
S0112-CH3H>80
S0123-CH3H>80
S0134-CH3H>80
S0142-OCH3H>80
S0153-OCH3H>80
S0164-OCH3H>80
S017HCF3>80
S0182-FCF3>80
S0193-FCF3>80
S0204-FCF3>80
S0212-ClCF3>80
S0223-ClCF3>80
S0234-ClCF3>80
S0242-BrCF3>80
S0253-BrCF3>80
S0264-BrCF3>80
S0272-CH3CF3>80
S0283-CH3CF3>80

Experimental Protocols

Synthesis of 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acids[8]

This protocol describes a general method for the synthesis of novel herbicidal picolinic acid derivatives starting from a 4-aminopyridine precursor.

Workflow for the Synthesis of Herbicidal Picolinic Acid Derivatives

G A 4-Amino-3,5,6-trichloro-2-picolinonitrile B Intermediate D (Fluorinated picolinonitrile) A->B Fluorination C Intermediate E (Hydrazinyl picolinonitrile) B->C Nucleophilic Substitution (Hydrazine Hydrate) D Intermediate I (Pyrazolyl picolinonitrile) C->D Knorr Cyclization E Target Product S (Picolinic Acid) D->E Hydrolysis F R1-substituted acetophenone (F) H Compound H (Diketone) F->H Claisen Condensation G R2-substituted ethyl formate (G) G->H Claisen Condensation H->D Knorr Cyclization

Caption: General synthetic workflow for 4-amino-picolinic acid herbicides.

Step 1: Synthesis of Intermediate D (Fluorination)

  • A solution of 4-amino-3,5,6-trichloro-2-picolinonitrile in a suitable solvent is treated with a fluorinating agent to selectively replace a chlorine atom with fluorine.

Step 2: Synthesis of Intermediate E (Nucleophilic Substitution)

  • Intermediate D is reacted with hydrazine hydrate in an appropriate solvent to substitute the chlorine at the 6-position with a hydrazinyl group.

Step 3: Synthesis of Compound H (Claisen Condensation)

  • An R1-substituted acetophenone is condensed with an R2-substituted ethyl formate in the presence of a base to yield the corresponding diketone.

Step 4: Synthesis of Intermediate I (Knorr Cyclization)

  • Intermediate E is reacted with Compound H via a Knorr cyclization reaction to form the pyrazole ring attached to the picolinonitrile core.

Step 5: Synthesis of Target Product S (Hydrolysis)

  • The cyano group of Intermediate I is hydrolyzed under acidic or basic conditions to yield the final picolinic acid derivative.

In Vitro Herbicidal Activity Assay (Root Growth Inhibition)[8]

This protocol outlines the procedure for evaluating the herbicidal activity of test compounds on the root growth of Brassica napus.

Workflow for In Vitro Herbicidal Activity Assay

G A Prepare Test Solutions (Compounds in DMSO/Water) D Add Test Solutions to Petri Dishes A->D B Sterilize and Germinate Brassica napus Seeds C Place Germinated Seeds on Filter Paper in Petri Dishes B->C C->D E Incubate in Growth Chamber (25°C, 72h, Dark) D->E F Measure Root Length E->F G Calculate Inhibition Rate (%) F->G

Caption: Workflow for assessing herbicidal activity via root growth inhibition.

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a minimal amount of DMSO and then dilute with distilled water to the desired final concentration (e.g., 250 µM). Include a solvent control (DMSO and water) and a positive control (a known herbicide).

  • Seed Sterilization and Germination: Surface sterilize Brassica napus seeds and germinate them on moist filter paper in the dark.

  • Assay Setup: Place a piece of filter paper in each petri dish. Add the germinated seeds with consistent radicle length to the filter paper.

  • Treatment: Add the prepared test solutions to each petri dish, ensuring the filter paper is saturated.

  • Incubation: Seal the petri dishes and place them in a growth chamber at 25°C in the dark for 72 hours.

  • Data Collection: After the incubation period, measure the length of the primary root of each seedling.

  • Data Analysis: Calculate the percent inhibition of root growth for each treatment compared to the solvent control.

Mode of Action of Pyridine-Based Herbicides

Many pyridine-based herbicides, particularly those with a carboxylic acid functional group like the picolinic acids, act as synthetic auxins.[8]

Signaling Pathway for Auxin Mimic Herbicides

G cluster_cell Plant Cell herbicide Auxin Mimic Herbicide (e.g., Picolinic Acid Derivative) receptor Auxin Receptor (e.g., TIR1) herbicide->receptor binds to ubiquitination Ubiquitination and Degradation of Aux/IAA receptor->ubiquitination promotes aux_iaa Aux/IAA Repressor Proteins arf Auxin Response Factors (ARFs) aux_iaa->arf represses aux_iaa->ubiquitination targets genes Auxin-Responsive Genes arf->genes activates transcription of growth Uncontrolled Growth, Senescence, and Death genes->growth leads to ubiquitination->aux_iaa leads to degradation of

Caption: Simplified signaling pathway of auxin mimic herbicides.

These synthetic auxins bind to auxin receptors in the plant cell, leading to the degradation of transcriptional repressors. This, in turn, activates the expression of auxin-responsive genes, resulting in abnormal and uncontrolled cell division and growth, ultimately causing the death of the susceptible plant.[8]

Application in Fungicide and Insecticide Development

While the primary focus of the provided literature is on herbicidal applications, the 4-aminopyridine scaffold is also a valuable starting point for the development of fungicides and insecticides.[1][3][4] For instance, 4-amino-2-chloropyridine is a known intermediate in the synthesis of fungicides.[5] The development of novel pyridine derivatives with insecticidal activity is an active area of research, with some compounds showing efficacy against pests like aphids.[1][9] The mode of action for these insecticidal pyridines often involves targeting the nervous system of the insects, such as the nicotinic acetylcholine receptors.[1][7]

Conclusion

This compound and its derivatives are important intermediates in the field of agrochemical research. Their versatile chemistry allows for the creation of a wide array of active compounds, particularly herbicides that act as synthetic auxins. The provided protocols for synthesis and bioassays serve as a foundation for researchers to explore novel 4-aminopyridine derivatives as potential crop protection agents. Further research into the fungicidal and insecticidal properties of this class of compounds is warranted to fully exploit their potential in agriculture.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 4-Amino-2-ethoxypyridine. While specific literature for this substrate is limited, the protocols and data presented herein are synthesized from established procedures for structurally analogous aminopyridine and alkoxypyridine derivatives. This document offers a robust starting point for reaction optimization and application in synthetic chemistry and drug discovery.

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures which are common motifs in pharmaceuticals.[1][2] The presence of both an amino and an ethoxy group on the pyridine ring makes this compound an electron-rich substrate. The amino group can potentially coordinate with and inhibit the palladium catalyst, a challenge that can be overcome with the appropriate choice of ligands and reaction conditions.[3]

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or boronic ester) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[2][4] The catalytic cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., a bromo- or iodo- derivative of this compound) to form a Pd(II) complex.[5]

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center.[5]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Data Presentation: Reaction Conditions for Analogous Substrates

The following tables summarize reaction conditions and yields for Suzuki coupling reactions of aminopyridine and alkoxypyridine derivatives, providing a valuable reference for optimizing the reaction with this compound.

Table 1: Suzuki Coupling of Substituted Aminopyridines

EntryAryl HalideAryl Boronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-951285[1]
26-Bromopyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane/H₂O (4:1)1001278[3]
32-Amino-5-bromopyrazine2-Methoxy-5-pyridylboronic acidPd(PPh₃)₂Cl₂ (5)PPh₃Na₂CO₃1,4-DioxaneReflux869[6]
4N-[5-bromo-2-methylpyridin-3-yl]acetamide3-Fluorophenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-951282[1]

Table 2: Suzuki Coupling of Substituted Alkoxypyridines

EntryPyridyl DerivativeCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12,6-Dichloropyridinen-Hexylpinacol boronic esterPd₂(dba)₃ (1)FcPPh₂K₃PO₄1,4-Dioxane/H₂O (2:1)1001885[7]
22-Chloro-6-methoxypyridinePhenylboronic acidPd(II)/CPPh₃Na₂CO₃DME/H₂O--25[8]
3Pyridine-2-sulfonyl fluoride4-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)dppfNa₃PO₄1,4-Dioxane651889[9]

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of a halogenated this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Halogenated this compound (e.g., 5-bromo-4-amino-2-ethoxypyridine) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[3]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)[1][3]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[1][3]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Procedure: Conventional Heating

  • Reaction Setup: To a dry Schlenk flask, add the halogenated this compound, arylboronic acid, and base.[3]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.[3]

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85–100 °C) with vigorous stirring.[1][10] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Procedure: Microwave Irradiation

  • Reaction Setup: In a microwave vial, combine the halogenated this compound, arylboronic acid, base, and palladium catalyst.[3]

  • Solvent Addition: Add the chosen solvent system to the vial.[3]

  • Inerting: Purge the vial with an inert gas.

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[3]

  • Work-up and Purification: Follow the work-up and purification steps described in the conventional heating protocol.[3]

Visualizations

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product Organohalide R¹-X Organohalide->PdII_RX Organoboron R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ Organoboron->Borate Base Base Base->Borate Borate->PdII_R1R2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A Reaction Setup (Reactants, Base, Catalyst) B Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C Solvent Addition (Degassed Solvent) B->C D Reaction (Heating/Stirring) C->D E Monitoring (TLC/LC-MS) D->E E->D Incomplete F Work-up (Extraction & Washing) E->F Complete G Purification (Column Chromatography) F->G H Analysis (NMR, MS) G->H

Caption: General experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Amino-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent structural motifs in a vast array of pharmaceutical agents.[2] The reaction's broad substrate scope and functional group tolerance have led to its widespread adoption, replacing harsher, more traditional methods for C-N bond formation.[1]

These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 4-Amino-2-ethoxypyridine, a key building block in the synthesis of various biologically active compounds. The protocols and data presented herein are based on established methodologies for the amination of related aminopyridine substrates and serve as a comprehensive guide for researchers aiming to perform this valuable transformation.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the amino group with an aryl halide (or triflate) in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine to the resulting Pd(II) complex, deprotonation of the amine by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[1]

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following table summarizes representative data from analogous reactions with structurally similar aminopyridines. This data provides valuable insights into the expected outcomes and the influence of various reaction parameters.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012~85-95
24-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11018~70-85
31-Bromo-4-fluorobenzenePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃Toluene10016~80-90
42-BromopyridinePd(OAc)₂ (3)BINAP (6)NaOtBuDioxane11024~65-75
54-IodoanisolePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene9010>90

Yields are estimated based on reactions with similar aminopyridine substrates and may vary for this compound.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Addition of Reactants: Add this compound and the aryl halide to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4-amino-2-ethoxypyridine.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Many of the solvents used are flammable and should be handled with care.

  • The bases used are often corrosive and should be handled with appropriate personal protective equipment.

  • Reactions should be carried out in a well-ventilated fume hood.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Oxidative Addition->Aryl-Pd(II)-X(L2) Ligand Exchange Ligand Exchange Aryl-Pd(II)-X(L2)->Ligand Exchange This compound Aryl-Pd(II)-Amine(L2) Aryl-Pd(II)-Amine(L2) Ligand Exchange->Aryl-Pd(II)-Amine(L2) Deprotonation Deprotonation Aryl-Pd(II)-Amine(L2)->Deprotonation Base Aryl-Pd(II)-Amido(L2) Aryl-Pd(II)-Amido(L2) Deprotonation->Aryl-Pd(II)-Amido(L2) Reductive Elimination Reductive Elimination Aryl-Pd(II)-Amido(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 N-Aryl Product N-Aryl Product Reductive Elimination->N-Aryl Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Charge_Reagents Charge Pd catalyst, ligand, and base to Schlenk flask Inert_Atmosphere Establish inert atmosphere (Ar/N2) Charge_Reagents->Inert_Atmosphere Add_Substrates Add this compound and aryl halide Inert_Atmosphere->Add_Substrates Add_Solvent Add anhydrous, degassed solvent Add_Substrates->Add_Solvent Heat_Stir Heat and stir reaction mixture Add_Solvent->Heat_Stir Monitor Monitor reaction progress (TLC, LC-MS) Heat_Stir->Monitor Cool_Dilute Cool to RT and dilute with organic solvent Monitor->Cool_Dilute Reaction Complete Filter Filter through celite Cool_Dilute->Filter Extract Wash with water and brine Filter->Extract Dry_Concentrate Dry and concentrate organic phase Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Note: Purification of 4-Amino-2-ethoxypyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of 4-amino-2-ethoxypyridine using silica gel column chromatography. This technique is essential for obtaining high-purity material, which is critical for subsequent applications in pharmaceutical synthesis and drug development. This compound serves as a key building block for various biologically active molecules.[1]

Introduction

This compound is a substituted pyridine derivative with the molecular formula C7H10N2O.[2][3] Its structure, featuring both an amino and an ethoxy group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Achieving high purity of this compound is crucial to ensure the desired reaction outcomes and to meet stringent quality standards in drug development.

Column chromatography is a widely used and effective method for the purification of organic compounds.[4][5] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[4][6] For compounds like this compound, which possesses moderate polarity, normal-phase chromatography using silica gel as the stationary phase is a suitable approach.[7][8] The separation is achieved by carefully selecting a mobile phase that allows for the differential elution of the target compound from impurities.

Physicochemical Properties and Separation Strategy

The successful purification of this compound by column chromatography depends on its physicochemical properties, summarized in the table below. The presence of both a basic amino group and a polar ethoxy group influences its interaction with the stationary phase.

A common challenge in the purification of amino-containing heterocyclic compounds is their strong adsorption to the acidic silica gel, which can lead to tailing and poor separation.[9] To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the mobile phase to improve the elution and peak shape of the basic compound.[10]

The choice of eluent is critical for successful separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective.[9][10] For this compound, a solvent system of hexane/ethyl acetate or dichloromethane/methanol is a good starting point, with the polarity being fine-tuned based on preliminary analysis by thin-layer chromatography (TLC).

Data Summary

PropertyValueReference
Molecular FormulaC7H10N2O[2][3][11]
Molecular Weight138.17 g/mol [1][2]
AppearanceWhite to light yellow powder[1]
Predicted XlogP1.3[11]
Stationary PhaseSilica Gel (230-400 mesh)[7][9]
Mobile Phase (Eluent)Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient[9][10][12]

Experimental Protocol

This protocol provides a general procedure for the purification of this compound by flash column chromatography. The specific solvent ratios should be optimized using TLC analysis to achieve the best separation.

1. Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)[7]

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Dichloromethane (analytical grade)

  • Methanol (analytical grade)

  • Triethylamine (optional, for basic modifier)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

2. Column Preparation (Wet Packing Method)

  • Select a glass column of an appropriate size based on the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexane or hexane with a small amount of ethyl acetate).[5]

  • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Gently tap the column to facilitate packing.[13]

  • Add a layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during sample and solvent addition.[9][13]

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica gel until the bed is stable.[13]

3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.

  • For better resolution, it is recommended to use a dry loading method.[9] To do this, adsorb the dissolved crude product onto a small amount of silica gel.

  • Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed on silica gel.

  • Carefully add this powder to the top of the packed column.[10]

4. Elution and Fraction Collection

  • Begin elution with the least polar mobile phase (e.g., 100% hexane).

  • Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient could be from 0% to 50% ethyl acetate in hexane. The optimal gradient should be determined by prior TLC analysis of the crude mixture.

  • Collect the eluent in fractions of appropriate volumes.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Fractions containing the pure product (as determined by TLC) should be combined.

5. Product Recovery

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure to obtain the purified compound.

  • Assess the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.

Experimental Workflow Diagram

Purification_Workflow Figure 1. Experimental Workflow for the Purification of this compound cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Recovery TLC_Analysis TLC Analysis of Crude Column_Packing Column Packing (Silica Gel) TLC_Analysis->Column_Packing Determine Eluent Sample_Loading Sample Loading onto Column Column_Packing->Sample_Loading Sample_Adsorption Sample Adsorption (Dry Loading) Sample_Adsorption->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Identify Pure Fractions Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Purity_Analysis Final Purity Analysis Solvent_Evaporation->Purity_Analysis

Caption: Workflow for this compound Purification.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound does not eluteEluent is not polar enough; strong adsorption to silica.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). Add a small amount (0.1-1%) of triethylamine to the eluent to reduce strong interactions with the acidic silica gel.[10]
Poor separationInappropriate solvent system; column overloading.Optimize the eluent system using TLC to achieve a good separation of spots. Reduce the amount of crude material loaded onto the column.[10]
Tailing of the product spot on TLCThe compound is basic and interacting strongly with the acidic silica gel.Add a small amount of triethylamine or a few drops of ammonia to the TLC developing chamber and the column's mobile phase.[9]
Cracking of the silica bedImproper packing or running the column dry.Ensure the column is packed uniformly without air bubbles. Never let the solvent level drop below the top of the silica bed.[10]

References

Application Notes and Protocols for the Recrystallization of 4-Amino-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 4-Amino-2-ethoxypyridine, a key intermediate in pharmaceutical synthesis. The following sections outline protocols for recrystallization and alternative purification methods, supported by quantitative data and troubleshooting guidance.

Introduction

This compound is a substituted pyridine derivative whose purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Recrystallization is a primary technique for purifying solid organic compounds. The ideal solvent for recrystallization will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling.[1][2] For aminopyridine derivatives, common recrystallization solvents include ethanol, isopropanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes.[1]

Recrystallization Methods

The selection of an appropriate solvent is the most critical step in the recrystallization process. The choice is often determined experimentally. A good starting point is to consider solvents with similar polarity to the compound of interest. Given that this compound has both a polar amino group and a moderately polar ether group, a range of polar and mid-polar solvents should be evaluated.

Single Solvent Recrystallization

This method is preferred for its simplicity when a suitable solvent is identified.

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Based on the solubility of similar compounds like 2-aminopyridine, suitable solvents to screen are listed in Table 1.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. It is crucial to avoid adding an excess of solvent to ensure good recovery.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adsorbed impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove residual solvent.

Table 1: Potential Solvents for Recrystallization of this compound (based on 2-aminopyridine solubility) [3]

SolventPolarityRationale
EthanolPolar ProticOften effective for aminopyridine derivatives.[1]
IsopropanolPolar ProticSimilar to ethanol, a good candidate.[1]
Ethyl AcetateMid-PolarA versatile solvent for a range of organic compounds.[1][4]
AcetonitrilePolar AproticShows good solubility for 2-aminopyridine with temperature change.[3]
TolueneNon-PolarMay be useful in a two-solvent system.
WaterPolar ProticCan be effective for polar compounds, often used in combination with a miscible organic solvent.[4]
Two-Solvent Recrystallization

This method is employed when no single solvent has the desired solubility characteristics. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) to induce crystallization.

Protocol 2: Two-Solvent Recrystallization

  • Solvent Pair Selection: Choose a pair of miscible solvents, one in which this compound is soluble (e.g., ethanol, ethyl acetate) and one in which it is insoluble or sparingly soluble (e.g., water, hexanes).[1][4]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 6-8 from the Single Solvent Recrystallization protocol.

Table 2: Common Two-Solvent Systems for Recrystallization [1][4][5]

"Good" Solvent"Poor" Solvent
EthanolWater
Ethyl AcetateHexanes/Heptane
AcetoneWater
DichloromethaneHexanes/Heptane

Alternative Purification: Column Chromatography

If recrystallization fails to yield a product of sufficient purity or results in low recovery, column chromatography is a reliable alternative.

Protocol 3: Column Chromatography

  • Stationary Phase: Silica gel is the most common stationary phase for aminopyridine derivatives.[1]

  • Eluent System Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate. The polarity can be gradually increased. For basic compounds like aminopyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can prevent tailing and improve separation.[1]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[1]

  • Elution: Run the column, starting with a less polar eluent and gradually increasing the polarity (gradient elution) or using a single eluent mixture (isocratic elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 3: Troubleshooting Recrystallization

IssuePossible CauseSuggested Solution
Low Recovery Too much solvent was used.Use the minimum amount of hot solvent to dissolve the compound.[1]
The compound is highly soluble in the chosen solvent even at low temperatures.Consider a two-solvent system or a different single solvent.[1]
Cooling was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Oiling Out The solution is too concentrated.Reheat the solution to redissolve the oil and add a small amount of additional solvent.[2]
Impurities are present that lower the melting point.Try a different recrystallization solvent or pre-purify by another method.
Cooling is too rapid.Allow for slower cooling.
No Crystals Form The solution is too dilute.Gently heat the solution to evaporate some of the solvent.[2]
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2]

Visualized Workflows

The following diagrams illustrate the logical flow of the purification processes.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve impurities Insoluble Impurities? dissolve->impurities hot_filtration Hot Filtration impurities->hot_filtration Yes cool Slow Cooling & Ice Bath impurities->cool No hot_filtration->cool crystals_form Crystals Form? cool->crystals_form filter_wash Vacuum Filtration & Wash with Cold Solvent crystals_form->filter_wash Yes troubleshoot Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent crystals_form->troubleshoot No dry Dry Crystals filter_wash->dry pure_product Pure this compound dry->pure_product troubleshoot->cool

Caption: General workflow for the recrystallization of this compound.

Chromatography_Workflow start Crude Product select_eluent Select Eluent (via TLC) start->select_eluent pack_column Pack Silica Gel Column select_eluent->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions (via TLC) collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for purification by column chromatography.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 4-Amino-2-ethoxypyridine, a valuable building block in the development of novel therapeutics. The described synthetic route is a two-step process commencing with the nitration of 2-ethoxypyridine to form the intermediate 2-ethoxy-4-nitropyridine, followed by the reduction of the nitro group to yield the final product.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a robust and scalable two-step process. The first step involves the regioselective nitration of 2-ethoxypyridine at the C4 position using a mixed acid system of nitric acid and sulfuric acid. The subsequent step employs a chemoselective reduction of the nitro-intermediate to the corresponding amine using iron powder in an acidic medium. This method is advantageous for large-scale production due to the use of readily available and cost-effective reagents.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Stoichiometry and Reaction Conditions for the Synthesis of 2-ethoxy-4-nitropyridine (Step 1)

Reagent/ParameterMolar Ratio (to 2-ethoxypyridine)Concentration/PurityQuantity (for a 1 mole scale reaction)Temperature (°C)Reaction Time (hours)
2-ethoxypyridine1.0>98%123.15 g--
Fuming Nitric Acid1.190%77.0 ml0 to 5-
Concentrated Sulfuric Acid2.098%109 ml0 to 5-
----90-1003

Table 2: Yield and Purity Data for the Synthesis of 2-ethoxy-4-nitropyridine (Step 1)

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
2-ethoxy-4-nitropyridine168.14134.5 - 151.380 - 90>95%

Table 3: Stoichiometry and Reaction Conditions for the Synthesis of this compound (Step 2)

Reagent/ParameterMolar Ratio (to 2-ethoxy-4-nitropyridine)Concentration/PurityQuantity (for a 0.8 mole scale reaction)Temperature (°C)Reaction Time (hours)
2-ethoxy-4-nitropyridine1.0>95%134.5 g--
Iron Powder3.0<100 mesh134.0 g--
Acetic Acid-Glacial670 mlReflux (approx. 118)2 - 4

Table 4: Yield and Purity Data for the Synthesis of this compound (Step 2)

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
This compound110.588.4 - 99.580 - 90>98%

Experimental Protocols

Safety Precautions:

  • All manipulations should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a face shield, a lab coat, and acid-resistant gloves, must be worn at all times.[1][2]

  • Nitration reactions are highly exothermic and can be hazardous if not properly controlled.[3] Strict temperature control is crucial.

  • Pyridine and its derivatives are potentially toxic and should be handled with care.[1][2]

Step 1: Large-Scale Synthesis of 2-ethoxy-4-nitropyridine

This protocol details the nitration of 2-ethoxypyridine. The ethoxy group at the 2-position directs the electrophilic nitration primarily to the 4-position.

Materials:

  • 2-ethoxypyridine

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Sodium carbonate solution (saturated)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Equipment:

  • Large, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add fuming nitric acid to concentrated sulfuric acid while cooling in an ice-water bath. Maintain the temperature of the mixture below 10°C.

  • Reaction Setup: Charge the three-necked flask with 2-ethoxypyridine. Cool the flask to 0-5°C using an ice-water bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the stirred 2-ethoxypyridine solution via the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature between 0°C and 5°C.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 30 minutes. Then, slowly allow the reaction to warm to room temperature and subsequently heat to 90-100°C for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated sodium carbonate solution until the pH is approximately 7-8. This should be done in a large container to accommodate foaming.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 2-ethoxy-4-nitropyridine.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water if necessary.

Step 2: Large-Scale Synthesis of this compound

This protocol describes the reduction of the nitro group of 2-ethoxy-4-nitropyridine to an amino group using iron powder in acetic acid. This method is generally high-yielding and avoids the use of more hazardous or expensive reducing agents.

Materials:

  • 2-ethoxy-4-nitropyridine

  • Iron powder (<100 mesh)

  • Glacial acetic acid

  • Water

  • Sodium hydroxide solution (50%)

  • Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Equipment:

  • Large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Heating mantle

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the three-necked flask, suspend 2-ethoxy-4-nitropyridine and iron powder in glacial acetic acid.

  • Reduction: Heat the mixture to reflux with vigorous stirring. The reaction is exothermic, and the heating should be controlled. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Neutralization: Carefully neutralize the filtrate by slowly adding a 50% sodium hydroxide solution until the pH is basic (pH > 10). This should be done with cooling as the neutralization is highly exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic extracts with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to obtain a high-purity product.

Visualizations

Synthesis_Workflow Start 2-ethoxypyridine Nitration Nitration (90-100°C, 3h) Start->Nitration Nitrating_Mixture Fuming HNO3 / H2SO4 (0-5°C) Nitrating_Mixture->Nitration Workup1 Work-up & Neutralization Nitration->Workup1 Intermediate 2-ethoxy-4-nitropyridine Workup1->Intermediate Reduction Reduction (Reflux, 2-4h) Intermediate->Reduction Reducing_Agent Fe Powder / Acetic Acid Reducing_Agent->Reduction Workup2 Work-up & Purification Reduction->Workup2 Final_Product This compound Workup2->Final_Product

Caption: Overall two-step synthesis workflow.

Logical_Flow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start_Material Start: 2-ethoxypyridine Nitration_Reaction Electrophilic Nitration (Mixed Acid) Start_Material->Nitration_Reaction Intermediate_Product Intermediate: 2-ethoxy-4-nitropyridine Nitration_Reaction->Intermediate_Product Reduction_Reaction Chemoselective Reduction (Fe / AcOH) Intermediate_Product->Reduction_Reaction Final_Product_Node Final Product: This compound Reduction_Reaction->Final_Product_Node

Caption: Logical flow of the two-step synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-2-ethoxypyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two primary synthetic routes are commonly considered for the synthesis of this compound:

  • Route A: Nitropyridine Reduction. This route starts with 2-chloro-4-nitropyridine. A nucleophilic aromatic substitution (SNAr) with sodium ethoxide yields 2-ethoxy-4-nitropyridine, which is subsequently reduced to the final product.

  • Route B: Aminopyridine Substitution. This route begins with 4-amino-2-chloropyridine, which undergoes a nucleophilic aromatic substitution with sodium ethoxide to directly form this compound.

Q2: Which synthetic route is generally preferred for higher yield?

A2: The choice of route can depend on the availability and cost of starting materials, as well as the specific experimental capabilities. Route A, the nitropyridine reduction pathway, often provides a more reliable and higher-yielding approach due to the activating effect of the nitro group in the initial SNAr step. The amino group in Route B is an electron-donating group, which can deactivate the pyridine ring towards nucleophilic substitution, potentially leading to lower yields or requiring more forcing reaction conditions.

Q3: What are the key factors influencing the yield in the synthesis of this compound?

A3: Several factors can significantly impact the overall yield:

  • Purity of starting materials: Impurities in the starting materials can lead to side reactions and lower yields.

  • Reaction conditions: Temperature, reaction time, and the choice of solvent and base are critical for both the nucleophilic substitution and the reduction steps.

  • Moisture control: Anhydrous conditions are often crucial, especially for reactions involving sodium ethoxide, which is sensitive to moisture.

  • Efficiency of the reduction step: The choice of reducing agent and reaction conditions will determine the efficiency of the nitro group reduction and can influence the formation of byproducts.

Troubleshooting Guides

Route A: Nitropyridine Reduction Pathway

This route involves two main stages:

  • Synthesis of 2-ethoxy-4-nitropyridine

  • Reduction of 2-ethoxy-4-nitropyridine

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of 2-chloro-4-nitropyridine 1. Inactive sodium ethoxide due to moisture. 2. Insufficient reaction temperature or time. 3. Poor quality of starting material.1. Use freshly prepared or commercially sourced anhydrous sodium ethoxide. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. Consider extending the reaction time. 3. Verify the purity of 2-chloro-4-nitropyridine by melting point or spectroscopic analysis.
Formation of multiple products (byproducts) 1. Reaction temperature is too high, leading to side reactions. 2. Presence of water leading to the formation of 2-hydroxy-4-nitropyridine.1. Optimize the reaction temperature. Start with a lower temperature and gradually increase it. 2. Ensure strict anhydrous conditions.
Difficulty in isolating the product 1. Product is soluble in the aqueous phase during workup. 2. Formation of an emulsion during extraction.1. Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the solubility of the organic product. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Problem Possible Cause(s) Suggested Solution(s)
Incomplete reduction of the nitro group 1. Insufficient amount of reducing agent. 2. Deactivated catalyst (for catalytic hydrogenation). 3. Insufficient reaction time or temperature.1. Increase the molar equivalents of the reducing agent (e.g., iron powder, zinc). 2. Use fresh catalyst. Ensure the reaction is free from catalyst poisons (e.g., sulfur compounds). 3. Increase the reaction time and/or temperature and monitor by TLC.
Formation of side products (e.g., azo or azoxy compounds) 1. The reaction conditions are too harsh. 2. The pH of the reaction mixture is not optimal.1. For metal/acid reductions, control the rate of addition of the acid. For catalytic hydrogenation, optimize the hydrogen pressure and temperature. 2. Maintain acidic conditions during metal/acid reduction.[1]
Product degradation during workup 1. The amino group is sensitive to oxidation by air. 2. Hydrolysis of the ethoxy group.1. Perform the workup and purification under an inert atmosphere. 2. Avoid strongly acidic or basic conditions during workup if possible.
Route B: Aminopyridine Substitution Pathway
Problem Possible Cause(s) Suggested Solution(s)
Low yield or no reaction 1. Deactivation of the pyridine ring by the amino group. 2. Insufficiently reactive nucleophile or leaving group. 3. Steric hindrance.1. Use more forcing reaction conditions (higher temperature, longer reaction time). Consider using a stronger base. 2. Ensure the sodium ethoxide is active and anhydrous. 3. This is inherent to the substrate; optimization of other parameters is key.
Polymerization or decomposition of starting material 1. The reaction temperature is too high. 2. The starting material is unstable under the reaction conditions.1. Carefully control the reaction temperature and consider using a lower boiling point solvent if applicable. 2. Protect the amino group with a suitable protecting group (e.g., acetyl) before the substitution, and deprotect it in a subsequent step.

Experimental Protocols

Route A: Nitropyridine Reduction Pathway

Step 1: Synthesis of 2-ethoxy-4-nitropyridine

  • Materials:

    • 2-chloro-4-nitropyridine

    • Anhydrous ethanol

    • Sodium metal

    • Anhydrous diethyl ether

  • Procedure:

    • Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere.

    • Once all the sodium has reacted, add a solution of 2-chloro-4-nitropyridine (1.0 equivalent) in anhydrous ethanol dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization.

Step 2: Reduction of 2-ethoxy-4-nitropyridine to this compound

  • Materials:

    • 2-ethoxy-4-nitropyridine

    • Iron powder

    • Glacial acetic acid

    • Sodium hydroxide solution

    • Ethyl acetate

  • Procedure:

    • To a flask containing 2-ethoxy-4-nitropyridine (1.0 equivalent) dissolved in glacial acetic acid, add iron powder (3.0-4.0 equivalents) portion-wise while stirring.[2]

    • Heat the mixture to reflux for 1-1.5 hours, monitoring the reaction by TLC.[2]

    • Cool the reaction mixture to room temperature and carefully neutralize with a 50-65% aqueous sodium hydroxide solution to a pH of 7.0-8.0.[2]

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

    • The crude product can be purified by recrystallization from a mixture of benzene and cyclohexane (1:1 volume ratio) to yield this compound.[2] A reported yield for a similar reduction of 2-chloro-4-nitropyridine-N-oxide is 91.3%.[2]

Data Presentation

Table 1: Comparison of Reducing Agents for Nitropyridine Reduction

Reducing Agent Typical Conditions Advantages Disadvantages Reported Yield Range
Iron / Acetic Acid RefluxInexpensive, effective.[1]Requires careful pH adjustment during workup.[1]85-90%[1]
Iron / Hydrochloric Acid RefluxReadily available reagents.Can produce by-products like 4-pyridone.[1]80-85%[1]
Iron / Sulfuric Acid Slow reactionPotentially higher yield.[1]Slower reaction rate.[1]>85%[1]
Catalytic Hydrogenation (e.g., H2/Pd/C) Room temperature, H2 pressureClean reaction, high yields.Catalyst can be expensive and pyrophoric. Potential for over-reduction of other functional groups.Generally high, but substrate-dependent.
Zinc / Acetic Acid Room temperature to gentle heatingMilder conditions than iron/acid.Can be less cost-effective than iron.Variable, often high.

Signaling Pathways and Experimental Workflows

troubleshooting_workflow cluster_start Start: Low Yield of this compound cluster_route_A Route A: Nitropyridine Reduction cluster_route_B Route B: Aminopyridine Substitution cluster_general General Troubleshooting start Low Yield Observed A_check Check Purity of 2-ethoxy-4-nitropyridine start->A_check Route A B_check Check Purity of 4-amino-2-chloropyridine start->B_check Route B A_incomplete_reduction Incomplete Reduction? A_check->A_incomplete_reduction A_side_products Side Products Observed? A_incomplete_reduction->A_side_products No A_optimize_reduction Optimize Reduction: - Increase reducing agent - Check catalyst activity - Adjust temp/time A_incomplete_reduction->A_optimize_reduction Yes A_modify_conditions Modify Conditions: - Control acid addition - Optimize pH A_side_products->A_modify_conditions Yes check_starting_materials Verify Purity of All Starting Materials A_side_products->check_starting_materials No check_anhydrous Ensure Anhydrous Conditions A_optimize_reduction->check_anhydrous check_workup Optimize Workup Procedure A_modify_conditions->check_workup B_no_reaction No/Low Conversion? B_check->B_no_reaction B_decomposition Decomposition? B_no_reaction->B_decomposition No B_forcing_conditions Use Forcing Conditions: - Higher temperature - Longer reaction time B_no_reaction->B_forcing_conditions Yes B_protecting_group Use Protecting Group Strategy B_decomposition->B_protecting_group Yes B_decomposition->check_starting_materials No B_forcing_conditions->check_anhydrous B_protecting_group->check_workup

Caption: Troubleshooting workflow for improving the yield of this compound synthesis.

synthesis_pathways cluster_route_A Route A: Nitropyridine Reduction cluster_route_B Route B: Aminopyridine Substitution A1 2-chloro-4-nitropyridine A2 2-ethoxy-4-nitropyridine A1->A2 NaOEt, EtOH A3 This compound A2->A3 Reduction (e.g., Fe/AcOH) B1 4-amino-2-chloropyridine B2 This compound B1->B2 NaOEt, EtOH

Caption: Synthetic pathways to this compound.

References

Technical Support Center: Synthesis of 4-Amino-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-ethoxypyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic pathway starts from 2-chloro-4-nitropyridine. The synthesis involves two main steps:

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position is substituted by an ethoxy group using a base such as sodium ethoxide. The electron-withdrawing nitro group at the 4-position activates the pyridine ring for this nucleophilic attack.

  • Reduction of the Nitro Group: The nitro group of the resulting 2-ethoxy-4-nitropyridine is then reduced to an amino group. Common methods for this reduction include catalytic hydrogenation or the use of metals in an acidic medium (e.g., iron in acetic acid).

Q2: What are the primary side reactions to be aware of during the synthesis?

The main side reactions are typically associated with each of the two primary synthetic steps:

  • During Nucleophilic Substitution:

    • Incomplete reaction: Leaving unreacted 2-chloro-4-nitropyridine.

    • Hydrolysis: If water is present, the ethoxide can be hydrolyzed to hydroxide, leading to the formation of 2-hydroxy-4-nitropyridine.

    • Competitive substitution: While less likely, under harsh conditions, the nitro group could potentially be displaced.

  • During Nitro Group Reduction:

    • Incomplete reduction: This can lead to the formation of intermediates such as 4-nitroso-2-ethoxypyridine or 2-ethoxy-4-hydroxylaminopyridine.[1]

    • Formation of azo or azoxy compounds: Dimerization of partially reduced intermediates can lead to the formation of azoxy or azo-bridged pyridine byproducts.[1][2]

    • Hydrolysis of the ethoxy group: Under strongly acidic conditions used for some reduction methods, the ethoxy group may be hydrolyzed to a hydroxyl group, yielding 4-amino-2-hydroxypyridine (4-amino-2-pyridone).[2]

Troubleshooting Guides

Problem 1: Low yield or incomplete reaction during the nucleophilic substitution of 2-chloro-4-nitropyridine with sodium ethoxide.
Potential Cause Troubleshooting Suggestion
Inactive Sodium Ethoxide Use freshly prepared sodium ethoxide or a commercially available, high-quality reagent. Ensure it has been stored under anhydrous conditions.
Insufficient Reaction Temperature While the reaction is generally facile, gentle heating may be required to drive it to completion. Monitor the reaction by TLC to determine the optimal temperature.
Presence of Water Ensure all glassware is thoroughly dried and use an anhydrous solvent (e.g., dry ethanol or THF). The presence of water can lead to the formation of the undesired 2-hydroxy byproduct.
Poor Solubility of Starting Material If 2-chloro-4-nitropyridine has low solubility in the chosen solvent at room temperature, consider a co-solvent system or gentle heating to improve solubility.
Problem 2: Formation of multiple products during the reduction of 2-ethoxy-4-nitropyridine.
Potential Cause Troubleshooting Suggestion
Incomplete Reduction Increase the equivalents of the reducing agent (e.g., iron powder, SnCl₂) or the catalyst loading for catalytic hydrogenation.[1] Extend the reaction time and monitor closely by TLC.
Formation of Azoxy/Azo Byproducts This often occurs with metal/acid reductions. Ensure efficient stirring and controlled temperature to avoid localized high concentrations of intermediates.[1] Alternatively, switch to a different reduction method like catalytic hydrogenation (e.g., Pd/C, H₂).
Hydrolysis of the Ethoxy Group If using a strong acid for reduction (e.g., Fe/HCl), consider switching to a milder acid like acetic acid (Fe/AcOH).[2] Catalytic hydrogenation under neutral conditions is also a good alternative to avoid hydrolysis.
Low Solubility of Nitro Compound Poor solubility can hinder the reduction.[1] Select a solvent system in which the 2-ethoxy-4-nitropyridine is fully soluble. For catalytic hydrogenation, polar protic solvents like ethanol or methanol are often effective.[3]

Experimental Protocols

1. Synthesis of 2-ethoxy-4-nitropyridine (Nucleophilic Substitution)

  • Materials:

    • 2-chloro-4-nitropyridine

    • Sodium metal

    • Anhydrous ethanol

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous ethanol at room temperature to prepare a solution of sodium ethoxide.

    • Once all the sodium has reacted, add a solution of 2-chloro-4-nitropyridine (1.0 equivalent) in anhydrous ethanol dropwise to the sodium ethoxide solution.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 50 °C) can be applied if the reaction is sluggish.

    • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-ethoxy-4-nitropyridine.

    • Purify the crude product by column chromatography on silica gel if necessary.

2. Synthesis of this compound (Reduction of Nitro Group)

  • Method A: Reduction with Iron in Acetic Acid

    • Materials:

      • 2-ethoxy-4-nitropyridine

      • Iron powder (fine grade)

      • Glacial acetic acid

      • Ethyl acetate

      • Saturated sodium bicarbonate solution

    • Procedure:

      • To a solution of 2-ethoxy-4-nitropyridine (1.0 equivalent) in glacial acetic acid, add iron powder (3-5 equivalents) portion-wise with vigorous stirring. The reaction is exothermic.

      • After the initial exotherm subsides, heat the mixture (e.g., to 80 °C) and stir until the starting material is consumed (monitor by TLC).

      • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.

      • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

      • Extract the aqueous layer with ethyl acetate.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

      • Purify by column chromatography or recrystallization as needed.

  • Method B: Catalytic Hydrogenation

    • Materials:

      • 2-ethoxy-4-nitropyridine

      • Palladium on carbon (Pd/C, 5-10 mol%)

      • Ethanol or Methanol

      • Hydrogen gas

    • Procedure:

      • Dissolve 2-ethoxy-4-nitropyridine (1.0 equivalent) in ethanol or methanol in a suitable hydrogenation vessel.

      • Carefully add the Pd/C catalyst.

      • Purge the vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator).

      • Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC or hydrogen uptake).

      • Once complete, purge the vessel with an inert gas to remove excess hydrogen.

      • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the solvent.

      • Concentrate the filtrate under reduced pressure to obtain this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Nitro Reduction start 2-chloro-4-nitropyridine + NaOEt reaction1 SNAr Reaction in Anhydrous EtOH start->reaction1 workup1 Quench, Extraction & Purification reaction1->workup1 product1 2-ethoxy-4-nitropyridine workup1->product1 reaction2 Reduction (e.g., Fe/AcOH or H2, Pd/C) product1->reaction2 workup2 Neutralization, Extraction & Purification reaction2->workup2 product2 This compound workup2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_substitution Troubleshooting Nucleophilic Substitution cluster_reduction Troubleshooting Nitro Reduction start Low Yield or Impure Product check_reagents Check NaOEt Activity & Anhydrous Conditions start->check_reagents check_completeness Incomplete Reaction? Increase Reducing Agent/Time start->check_completeness check_temp Optimize Reaction Temperature check_reagents->check_temp check_solubility Ensure Starting Material is Soluble check_temp->check_solubility solution Successful Synthesis check_solubility->solution Improved Yield check_byproducts Side Products (Azo/Azoxy)? Change Reduction Method check_completeness->check_byproducts check_hydrolysis Hydrolysis of Ethoxy Group? Use Milder Conditions check_byproducts->check_hydrolysis check_hydrolysis->solution Pure Product

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Amino-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-2-ethoxypyridine. The guidance is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from 2-chloro-4-nitropyridine. The general workflow involves:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-4-nitropyridine with sodium ethoxide to form 2-ethoxy-4-nitropyridine.

  • Reduction of the Nitro Group: Conversion of the nitro group in 2-ethoxy-4-nitropyridine to an amino group to yield the final product, this compound.

Synthetic_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction Start 2-chloro-4-nitropyridine Intermediate 2-ethoxy-4-nitropyridine Start->Intermediate Step 1: SNAr Product This compound Intermediate->Product Step 2: Reduction Reagent1 Sodium Ethoxide in Ethanol Step 1: SNAr Step 1: SNAr Reagent2 Reducing Agent (e.g., Pd/C, H₂ or Fe/CH₃COOH) Step 2: Reduction Step 2: Reduction

Caption: Overall two-step synthesis workflow for this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Q1: I am observing low to no yield of 2-ethoxy-4-nitropyridine. What are the potential causes and how can I improve the yield?

A1: Low yields in the SNAr reaction are a common issue. Consider the following troubleshooting steps:

  • Insufficiently Reactive Nucleophile: The ethoxide nucleophile may not be sufficiently potent.

    • Troubleshooting: Ensure the sodium ethoxide is freshly prepared or properly stored to avoid decomposition. Using the alkoxide is generally more effective than the corresponding alcohol (ethanol) with a base.

  • Poor Leaving Group: While chloride is a reasonable leaving group, its displacement can sometimes be sluggish.

    • Troubleshooting: The reactivity order for leaving groups in SNAr is generally F > Cl > Br > I. If starting material options are available, a fluoro-substituted pyridine would be more reactive.

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate.

    • Troubleshooting: Gradually increase the reaction temperature. Refluxing the reaction mixture is a common strategy.

  • Moisture in the Reaction: Water can consume the sodium ethoxide and inhibit the reaction.

    • Troubleshooting: Use anhydrous ethanol and ensure all glassware is thoroughly dried before use.

Q2: I am seeing the formation of side products. What are the likely side reactions and how can they be minimized?

A2: Side product formation can occur due to competing reactions.

  • Solvolysis: If ethanol is used as the solvent, it can act as a nucleophile, especially at higher temperatures, leading to the desired product but potentially at a slower rate than with the alkoxide.

    • Troubleshooting: Ensure a sufficient concentration of sodium ethoxide is used to favor the reaction with the more potent nucleophile.

  • Reaction at other positions: While the 4-nitro group strongly activates the 2-position for nucleophilic attack, other reactions are possible, though less likely in this specific substrate.

    • Troubleshooting: Careful control of reaction temperature can enhance selectivity.

Step 2: Reduction of the Nitro Group

Q3: My reduction of 2-ethoxy-4-nitropyridine is incomplete or has resulted in a low yield of this compound. What are the common issues?

A3: Incomplete reduction or low yields can be attributed to several factors depending on the method used.

  • Catalytic Hydrogenation (e.g., Pd/C, H₂):

    • Catalyst Inactivation: The catalyst may be poisoned by impurities or may have lost its activity.

      • Troubleshooting: Use fresh, high-quality catalyst. Ensure the starting material and solvent are free of sulfur-containing impurities.

    • Insufficient Hydrogen Pressure: The reaction may require a higher pressure of hydrogen to proceed to completion.

      • Troubleshooting: Increase the hydrogen pressure. A Parr hydrogenator can be used for this purpose.

    • Poor Mass Transfer: Inefficient mixing can lead to slow reaction rates.

      • Troubleshooting: Ensure vigorous stirring to keep the catalyst suspended and facilitate contact between the substrate, hydrogen, and catalyst.

  • Metal/Acid Reduction (e.g., Fe in Acetic Acid):

    • Insufficient Acid: The reaction requires an acidic medium to proceed.

      • Troubleshooting: Ensure a sufficient amount of acetic acid is used. Attempts to minimize the acid or replace it with water can lead to the precipitation of basic iron salts and hydrolysis of the product.[1]

    • Formation of Byproducts: Side reactions can occur, leading to the formation of hydroxylamines, azo, or azoxy compounds.

      • Troubleshooting: Control the reaction temperature and ensure a sufficient amount of the reducing metal is used. The use of iron in acetic acid is a common method for reducing nitropyridines.[2]

Q4: I am observing over-reduction or other side products during the reduction step. How can I improve the selectivity?

A4: Over-reduction or the formation of undesired byproducts can be a challenge.

  • Catalytic Hydrogenation:

    • Troubleshooting: Careful monitoring of the reaction progress by TLC or LC-MS is crucial to stop the reaction once the starting material is consumed. Over-hydrogenation can sometimes lead to ring saturation, though this is less common for aromatic pyridines under standard conditions.

  • Metal/Acid Reduction:

    • Troubleshooting: The choice of reducing agent and conditions is key. Iron in acetic acid is generally a reliable method for this transformation.[2] Using stronger reducing agents like tin(II) chloride can also be effective.[3]

III. Experimental Protocols

Step 1: Synthesis of 2-ethoxy-4-nitropyridine (SNAr)

This protocol is adapted from a similar procedure for the synthesis of 2-methoxy-4-methyl-3-nitropyridine.

Materials:

  • 2-chloro-4-nitropyridine

  • Sodium ethoxide

  • Anhydrous Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add 2-chloro-4-nitropyridine to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Reduction)

This protocol describes a general method for the reduction of a nitro group using iron in acetic acid.

Materials:

  • 2-ethoxy-4-nitropyridine

  • Iron powder

  • Glacial acetic acid

  • Sodium hydroxide solution (for neutralization)

  • Ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask, add 2-ethoxy-4-nitropyridine, iron powder, and glacial acetic acid.[4]

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by adding a sodium hydroxide solution until the pH is between 7 and 8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., benzene-cyclohexane) to obtain pure this compound.[5]

IV. Data Presentation

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Activated Pyridines

Starting MaterialNucleophileSolventTemperature (°C)Time (h)Yield (%)
2-Chloro-5-nitropyridinePiperidineEthanolReflux2-4High (not specified)
2-Chloro-5-nitropyridineBenzylamineIsopropanol/Water802High (not specified)
2-Chloro-4-methyl-3-nitropyridineSodium methoxideMethanolRefluxNot specifiedNot specified

Data adapted from general protocols for SNAr on nitropyridines.

Table 2: Representative Conditions for the Reduction of Aromatic Nitro Compounds

Starting MaterialReducing Agent/CatalystSolventTemperature (°C)TimeYield (%)Reference
4-Nitropyridine-N-oxideFe / Acetic AcidAcetic AcidRefluxNot specifiedQuantitative[6]
4-Nitropyridine-N-oxideFe / Hydrochloric AcidWaterNot specifiedNot specified80-85[6]
3-Amino-4-nitropyridine 1-oxide10% Pd/C, H₂ (1 atm)Methanol2510 minQuantitative
2-chloro-4-nitropyridine-N-oxideFe / Acetic AcidAcetic AcidReflux1.591.3[5]

V. Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_SNAr Troubleshooting SNAr cluster_Reduction Troubleshooting Reduction Start Low Yield or Side Product Formation Check_Step Identify the Problematic Step (SNAr or Reduction) Start->Check_Step SNAr_Node SNAr Step Issues Check_Step->SNAr_Node Step 1 Reduction_Node Reduction Step Issues Check_Step->Reduction_Node Step 2 Check_Reagents_SNAr Verify Reagent Quality (Fresh NaOEt, Anhydrous Solvent) SNAr_Node->Check_Reagents_SNAr Check_Reagents_Red Verify Reagent/Catalyst Quality (Fresh Catalyst, Purity of Metal) Reduction_Node->Check_Reagents_Red Check_Conditions_SNAr Optimize Reaction Conditions (Increase Temperature, Check Time) Check_Reagents_SNAr->Check_Conditions_SNAr Check_Workup_SNAr Review Work-up Procedure (Proper Extraction, pH) Check_Conditions_SNAr->Check_Workup_SNAr End Successful Synthesis Check_Workup_SNAr->End Check_Conditions_Red Optimize Reaction Conditions (H₂ Pressure, Temperature, Acid Conc.) Check_Reagents_Red->Check_Conditions_Red Check_Workup_Red Review Work-up Procedure (Neutralization, Extraction) Check_Conditions_Red->Check_Workup_Red Check_Workup_Red->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 4-Amino-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of 4-Amino-2-ethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

The potential impurities in your sample largely depend on the synthetic route used for its preparation. Two common routes for synthesizing this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 4-amino-2-chloropyridine with sodium ethoxide.

  • Reduction of a Nitro-precursor: Reduction of 2-ethoxy-4-nitropyridine.

Based on these synthetic pathways, the following impurities may be present:

  • Unreacted Starting Materials:

    • 4-amino-2-chloropyridine

    • 2-ethoxy-4-nitropyridine

  • Isomeric Impurities:

    • 2-Amino-4-ethoxypyridine (if the synthesis started from an isomeric mixture of chloropyridines).

  • Byproducts of the Reaction:

    • Over-alkylation products.

    • Hydrolysis products (e.g., 4-amino-2-hydroxypyridine).

  • Partially Reduced Intermediates (from the nitro-reduction route):

    • 2-ethoxy-4-nitrosopyridine

    • N-(2-ethoxy-4-pyridinyl)hydroxylamine

    • Azo or azoxy compounds.

  • Residual Solvents: Solvents used in the synthesis and workup (e.g., ethanol, toluene, ethyl acetate).

A logical workflow for identifying and addressing these impurities is outlined below.

start Crude this compound check_purity Assess Purity (TLC, HPLC, NMR) start->check_purity identify_impurities Identify Impurities (MS, NMR) check_purity->identify_impurities select_method Select Purification Method identify_impurities->select_method recrystallization Recrystallization select_method->recrystallization High concentration of one major impurity chromatography Column Chromatography select_method->chromatography Multiple impurities or closely related isomers acid_base_extraction Acid-Base Extraction select_method->acid_base_extraction Basic or acidic impurities final_product Pure this compound recrystallization->final_product chromatography->final_product acid_base_extraction->final_product

Caption: Logical workflow for the purification of this compound.

Q2: How can I remove unreacted starting materials?

Both recrystallization and column chromatography are effective methods. If the starting material has significantly different polarity compared to the product, column chromatography will provide excellent separation. For the removal of a significant amount of a single starting material impurity, recrystallization might be a more straightforward approach.

Q3: My product has a persistent color. What is the cause and how can I remove it?

Colored impurities often arise from trace amounts of azo or azoxy compounds formed during the reduction of a nitro-precursor. These highly conjugated systems absorb visible light.

  • Troubleshooting:

    • Activated Carbon: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Use with caution as it can also adsorb your product, leading to lower yields.

    • Column Chromatography: Colored impurities can often be separated from the desired product on a silica gel column.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures.

Issue 1: The compound "oils out" instead of forming crystals.

Cause Solution
The solution is too concentrated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
The cooling rate is too fast.Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also promote slower cooling.
The presence of impurities is depressing the melting point.Attempt a preliminary purification by another method, such as column chromatography, before recrystallization.

Issue 2: No crystals form upon cooling.

Cause Solution
The solution is too dilute.Gently heat the solution to evaporate some of the solvent to increase the concentration.
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface or by adding a seed crystal of pure this compound.
Inappropriate solvent.The compound may be too soluble in the chosen solvent even at low temperatures. Try a different solvent or a mixed solvent system.

Issue 3: Low recovery of the purified product.

Cause Solution
Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The crystals were washed with a solvent in which they are soluble.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Premature crystallization during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.
Column Chromatography

Column chromatography is highly effective for separating compounds with different polarities. For aminopyridines, which are basic, special considerations may be necessary to achieve good separation.

Issue 1: Poor separation of the product from impurities (streaking or overlapping peaks).

Cause Solution
Inappropriate mobile phase polarity.Optimize the eluent system using thin-layer chromatography (TLC) first. For polar compounds like aminopyridines, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point.
Strong interaction of the basic amino group with acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase. This will help to reduce tailing and improve the peak shape.
Column overload.Ensure the amount of crude material loaded onto the column is appropriate for its size. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

Issue 2: The product does not elute from the column.

Cause Solution
The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% dichloromethane and gradually add methanol.
The compound is irreversibly adsorbed onto the silica gel.This is more likely with highly basic compounds on untreated silica. Using a mobile phase containing a basic modifier is crucial. In some cases, switching to a different stationary phase, such as alumina, may be beneficial.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a good starting point for the recrystallization of this compound, leveraging the high solubility in a "good" solvent and low solubility in an "anti-solvent".

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol (the "good" solvent) in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water (the "anti-solvent") dropwise with swirling until the solution becomes faintly turbid (cloudy).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

start Crude Product dissolve Dissolve in minimal hot ethanol start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration add_antisolvent Add hot water dropwise to turbidity hot_filtration->add_antisolvent clarify Add a few drops of hot ethanol to clarify add_antisolvent->clarify cool Cool slowly to room temperature clarify->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum Filter ice_bath->filter wash Wash with cold ethanol/water filter->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

Caption: Workflow for recrystallization using a mixed solvent system.

Protocol 2: Column Chromatography on Silica Gel

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 100% dichloromethane or a mixture of hexanes and ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The effectiveness of a purification method can be quantified by comparing the purity of the material before and after the process. High-Performance Liquid Chromatography (HPLC) is a precise method for this analysis.

Table 1: Hypothetical HPLC Purity Analysis Data

Sample Purification Method Purity before Purification (%) Purity after Purification (%) Yield (%)
Batch ARecrystallization85.298.575
Batch BColumn Chromatography86.199.268
Batch CRecrystallization followed by Column Chromatography85.5>99.855

This guide is intended to provide a starting point for the purification of this compound. The optimal conditions for your specific sample may vary depending on the nature and quantity of the impurities present. Always perform small-scale trials to optimize the purification protocol.

Preventing decomposition of 4-Amino-2-ethoxypyridine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 4-Amino-2-ethoxypyridine during chemical reactions.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions involving this compound, focusing on preventing its decomposition.

Issue: Low or no yield of the desired product, with evidence of substrate decomposition.

Possible Cause 1: Reaction Temperature is too high.

High temperatures can accelerate the degradation of this compound.

  • Solution:

    • Reduce the reaction temperature.

    • Conduct the reaction at the lowest temperature at which the reaction proceeds at a reasonable rate.

    • Consider using a more active catalyst that allows for lower reaction temperatures.

Possible Cause 2: Presence of atmospheric oxygen.

The amino group on the pyridine ring is susceptible to oxidation, which can be exacerbated by heat and the presence of transition metal catalysts.

  • Solution:

    • Ensure the reaction is carried out under a strict inert atmosphere (e.g., nitrogen or argon).

    • Degas all solvents and reagents thoroughly before use. This can be done by sparging with an inert gas or by freeze-pump-thaw cycles.

Possible Cause 3: Inappropriate solvent.

The choice of solvent can impact the stability of this compound. Protic solvents, in particular, may participate in decomposition pathways.

  • Solution:

    • Use anhydrous, non-protic solvents such as dioxane, toluene, or DMF.[1]

    • Ensure the solvent is thoroughly dried before use.

Possible Cause 4: Unsuitable base.

The strength and nature of the base used can affect the stability of the substrate. Strong bases might promote side reactions or decomposition.

  • Solution:

    • Screen different bases. For many cross-coupling reactions, weaker bases like K₂CO₃ or Cs₂CO₃ can be effective.[2]

    • If a stronger base is necessary, consider using finely powdered and anhydrous K₃PO₄.[2]

Possible Cause 5: Catalyst-mediated decomposition.

The palladium or copper catalysts often used in cross-coupling reactions can sometimes promote the degradation of electron-rich substrates like this compound.

  • Solution:

    • Use a lower catalyst loading if possible.

    • Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) for Suzuki couplings, as they can stabilize the catalyst and promote the desired reaction over side reactions.[2]

    • For Ullmann couplings, consider the use of ligands like N,N-dimethyl glycine to moderate the reactivity of the copper catalyst.[3]

Possible Cause 6: Hydrolysis of the ethoxy group.

Under acidic or strongly basic conditions, the 2-ethoxy group may be susceptible to hydrolysis, leading to the formation of the corresponding pyridone.

  • Solution:

    • Maintain the reaction pH as close to neutral as possible.

    • If acidic or basic conditions are unavoidable, consider protecting the amino group to modulate the electronic properties of the ring and potentially reduce the lability of the ethoxy group.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield / Decomposition Observed check_temp Is the reaction temperature > 100°C? start->check_temp reduce_temp Reduce temperature or use a more active catalyst check_temp->reduce_temp Yes check_atmosphere Is the reaction under a strict inert atmosphere? check_temp->check_atmosphere No reduce_temp->check_atmosphere degas Degas solvents and reagents; use inert gas blanket check_atmosphere->degas No check_solvent Is the solvent anhydrous and aprotic? check_atmosphere->check_solvent Yes degas->check_solvent change_solvent Switch to dry dioxane, toluene, or DMF check_solvent->change_solvent No check_base Is the base appropriate? check_solvent->check_base Yes change_solvent->check_base screen_bases Screen weaker bases (K2CO3, Cs2CO3) or use dry K3PO4 check_base->screen_bases No check_catalyst Is the catalyst system optimized? check_base->check_catalyst Yes screen_bases->check_catalyst optimize_catalyst Use bulky ligands (e.g., SPhos) or lower catalyst loading check_catalyst->optimize_catalyst No check_ph Is the reaction pH far from neutral? check_catalyst->check_ph Yes optimize_catalyst->check_ph protect_amine Consider N-protection to prevent hydrolysis/side reactions check_ph->protect_amine Yes success Improved Yield / Reduced Decomposition check_ph->success No protect_amine->success

Caption: A logical workflow to diagnose and solve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: Based on the general reactivity of aminopyridines, the two primary decomposition pathways are oxidation and hydrolysis.

  • Oxidation: The electron-rich amino group makes the pyridine ring susceptible to oxidation, which can lead to the formation of N-oxides or degradation of the aromatic system. This is often promoted by atmospheric oxygen, high temperatures, and the presence of transition metal catalysts.

  • Hydrolysis: The 2-ethoxy group can undergo hydrolysis under acidic or strongly basic conditions to form the corresponding 2-pyridone derivative.[4][5] The presence of the amino group can influence the susceptibility of the ethoxy group to hydrolysis.

Potential Decomposition Pathway

DecompositionPathway substance This compound oxidized Oxidized Products (e.g., N-oxide, ring-opened fragments) substance->oxidized [O], heat, catalyst hydrolyzed 4-Amino-1H-pyridin-2-one substance->hydrolyzed H+ or OH-, H2O

Caption: Potential decomposition pathways for this compound.

Q2: Should I protect the amino group of this compound before running a cross-coupling reaction?

A2: Protecting the amino group is a common strategy to prevent side reactions and decomposition. While modern catalyst systems with bulky, electron-rich ligands have made it possible to perform Suzuki couplings on unprotected aminopyridines, N-protection can offer a more robust and reproducible reaction, especially for challenging substrates or on a larger scale.[2]

  • Advantages of Protection:

    • Prevents coordination of the amino group to the metal catalyst, which can cause inhibition or deactivation.

    • Reduces the electron-donating nature of the amino group, potentially increasing the stability of the molecule towards oxidation.

    • Can prevent unwanted side reactions at the amino group itself.

  • Common Protecting Groups:

    • Boc (tert-butoxycarbonyl): This is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively easy removal under acidic conditions.[6][7]

Q3: What are the best practices for setting up a reaction to minimize the decomposition of this compound?

A3:

  • Use High-Purity Reagents: Ensure that your this compound and all other reagents are of high purity. Impurities can sometimes catalyze decomposition.

  • Inert Atmosphere: Always work under a positive pressure of an inert gas like argon or nitrogen. Use Schlenk techniques or a glovebox for sensitive reactions.

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried (flame-dried or oven-dried). Water can lead to hydrolysis and other side reactions.[1]

  • Degassing: Thoroughly degas all solvents to remove dissolved oxygen.

  • Controlled Temperature: Use an oil bath or another reliable method to maintain a stable and controlled reaction temperature. Avoid localized overheating.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the reaction. Prolonged reaction times can lead to increased decomposition.

Data Presentation

Table 1: Factors Influencing the Stability of this compound

FactorEffect on StabilityRecommendations
Temperature Higher temperatures generally decrease stability.Use the lowest effective temperature for the reaction.
Atmosphere Presence of oxygen can lead to oxidation.Conduct reactions under an inert atmosphere (N₂ or Ar).
pH Strongly acidic or basic conditions can cause hydrolysis.Maintain a pH as close to neutral as possible.
Solvent Protic and wet solvents can promote decomposition.Use anhydrous, aprotic solvents (e.g., dioxane, toluene).[1]
Catalyst Transition metals can catalyze decomposition.Use the lowest effective catalyst loading and consider ligand choice carefully.
Light Some aminopyridines are light-sensitive.Protect the reaction from light, especially if it is run for an extended period.

Table 2: Recommended Conditions for Common Reactions

Reaction TypeCatalyst/Ligand SystemBaseSolventTemperature (°C)
Suzuki Coupling Pd₂(dba)₃ / SPhosK₃PO₄ (anhydrous)Dioxane80-100
Buchwald-Hartwig Amination Pd₂(dba)₃ / XPhosK₂CO₃ or Cs₂CO₃Toluene90-110
Ullmann Coupling CuI / N,N-dimethyl glycineK₂CO₃DMF or Dioxane100-120
Boc Protection (Boc)₂O / DMAP (cat.)Et₃NDichloromethaneRoom Temperature

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate ((Boc)₂O).

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

    • Triethylamine (Et₃N) (1.2 equivalents)

    • 4-(Dimethylamino)pyridine (DMAP) (0.05 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add triethylamine and DMAP to the solution and stir for 5 minutes at room temperature.

    • Add di-tert-butyl dicarbonate to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Workflow for Boc Protection

BocProtectionWorkflow start Dissolve this compound in anhydrous DCM add_reagents Add Et3N and DMAP start->add_reagents add_boc Add (Boc)2O add_reagents->add_boc stir_monitor Stir at RT and monitor by TLC add_boc->stir_monitor quench Quench with aq. NaHCO3 stir_monitor->quench extract_wash Separate organic layer and wash with brine quench->extract_wash dry_concentrate Dry over Na2SO4 and concentrate extract_wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify product Obtain Boc-protected product purify->product

Caption: Experimental workflow for Boc protection.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol provides a general starting point for the Suzuki cross-coupling of (Boc-protected) 4-halo-2-ethoxypyridine with a boronic acid.

  • Materials:

    • (Boc-protected) 4-halo-2-ethoxypyridine (e.g., 4-bromo-2-ethoxypyridine)

    • Aryl or heteroaryl boronic acid (1.2 equivalents)

    • Pd₂(dba)₃ (0.02 equivalents)

    • SPhos (0.04 equivalents)

    • Potassium phosphate (K₃PO₄), anhydrous and finely powdered (2.0 equivalents)

    • Anhydrous Dioxane

  • Procedure:

    • To an oven-dried Schlenk flask, add the (Boc-protected) 4-halo-2-ethoxypyridine, boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

    • Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

    • Add anhydrous, degassed dioxane via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

Technical Support Center: Synthesis of 4-Amino-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-2-ethoxypyridine, with a specific focus on catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

The synthesis of this compound, typically from a 4-halo-2-ethoxypyridine precursor, is primarily achieved through two main cross-coupling reactions that form a carbon-nitrogen bond:

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction that couples an amine with an aryl halide.[1][2] It is widely used due to its broad substrate scope, functional group tolerance, and typically milder reaction conditions compared to older methods.[1]

  • Ullmann Condensation (or Goldberg Reaction): This is a copper-catalyzed C-N coupling reaction.[3][4] While traditional Ullmann reactions required harsh conditions with high temperatures and stoichiometric copper, modern variations use soluble copper catalysts with ligands, allowing for milder conditions.[3][5]

Q2: How do I choose between a Palladium (Buchwald-Hartwig) and a Copper (Ullmann) catalyst system?

The choice between palladium and copper catalysis depends on several factors including substrate reactivity, cost, desired reaction conditions, and functional group tolerance.

  • Choose Palladium (Buchwald-Hartwig) for:

    • Broad Scope & High Efficiency: Generally effective for a wider variety of aryl halides (Cl, Br, I, OTs) and amines.[6][7] Modern systems with bulky, electron-rich phosphine ligands are highly active.[8][9]

    • Milder Conditions: Reactions often proceed at lower temperatures (80-120 °C) than traditional Ullmann couplings.[10]

    • Well-Studied: The mechanism and catalyst systems are extensively developed, offering a wide range of commercially available ligands and precatalysts.[1][8]

  • Choose Copper (Ullmann) for:

    • Cost-Effectiveness: Copper is significantly less expensive than palladium, making it attractive for large-scale synthesis.

    • Alternative Reactivity: It can be effective for substrates that are challenging for palladium catalysts. For instance, CuI-mediated couplings can be effective for alkylamines possessing a β-hydrogen.

    • Different Ligand Systems: Often employs nitrogen- or oxygen-based ligands like diamines, amino acids (e.g., L-proline), or β-diketones, which can offer different selectivity.

The following diagram outlines a general workflow for catalyst system selection.

Start Start: Synthesize This compound Initial_Choice Initial Approach: Buchwald-Hartwig (Pd-Catalysis) Start->Initial_Choice Check_Success Reaction Successful? Initial_Choice->Check_Success End End: Product Obtained Check_Success->End Yes Troubleshoot Troubleshoot Pd System: - Optimize Ligand/Base - Screen Solvents/Temp Check_Success->Troubleshoot No Consider_Cu Alternative Approach: Ullmann Condensation (Cu-Catalysis) Troubleshoot->Consider_Cu If issues persist Check_Cu_Success Reaction Successful? Consider_Cu->Check_Cu_Success Check_Cu_Success->End Yes Troubleshoot_Cu Troubleshoot Cu System: - Optimize Ligand/Base - Screen Solvents/Temp Check_Cu_Success->Troubleshoot_Cu No Reevaluate Re-evaluate Strategy: - Check Starting Material Purity - Consider Alternative Route Troubleshoot_Cu->Reevaluate If issues persist

Caption: Catalyst selection workflow for this compound synthesis.

Q3: What is the source of the amino group in this synthesis?

The amino group is typically introduced using ammonia or an ammonia equivalent. Direct coupling with ammonia can be challenging, so "ammonia equivalents" like benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) are often used, followed by a deprotection step.[6] Some modern catalyst systems have been developed for the direct use of aqueous ammonia or ammonium salts.[6]

Troubleshooting Guide

Problem: Low to no yield of this compound.

This is a common issue that can arise from several factors within the catalytic cycle. The following troubleshooting logic can help diagnose the problem.

Start Low / No Yield Cause1 Inactive Catalyst Start->Cause1 Cause2 Poor Reaction Conditions Start->Cause2 Cause3 Substrate Issues Start->Cause3 Sol1a Verify Catalyst Quality (Fresh, properly stored) Cause1->Sol1a Sol1b Screen Different Ligands (e.g., XPhos, RuPhos for Pd) Cause1->Sol1b Sol1c Ensure Pd(II) -> Pd(0) Reduction (For Pd(OAc)2, etc.) Cause1->Sol1c Sol2a Screen Bases (e.g., NaOtBu, K2CO3, Cs2CO3) Cause2->Sol2a Sol2b Optimize Temperature (Typically 80-120 °C for Pd) Cause2->Sol2b Sol2c Screen Solvents (e.g., Toluene, Dioxane, DMF) Cause2->Sol2c Sol3a Check Purity of 4-halo-2-ethoxypyridine Cause3->Sol3a Sol3b Ensure Anhydrous/Inert Atmosphere (Argon/N2) Cause3->Sol3b

Caption: Troubleshooting logic for low-yield amination reactions.
Potential Cause Recommended Solution(s)
Inactive or Poisoned Catalyst The pyridine nitrogen or the amino group of the product can coordinate to the metal center, inhibiting catalysis.[11][12] - Solution: Use bulky, electron-rich phosphine ligands (for Pd) like XPhos, SPhos, or RuPhos, which can promote the desired reaction steps and prevent catalyst deactivation.[11] For Cu-catalyzed reactions, screen ligands such as L-proline or 2-isobutyrylcyclohexanone. Ensure your catalyst is fresh and has been stored under an inert atmosphere.
Inappropriate Base The base is critical for deprotonating the amine, but an incorrect choice can lead to side reactions or low conversion.[10] - Solution: For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly effective.[10][11] For Ullmann reactions, K₂CO₃ or Cs₂CO₃ are often used.[5] A base screening is highly recommended.
Suboptimal Temperature or Time Amination reactions require sufficient thermal energy to overcome activation barriers, especially the oxidative addition and reductive elimination steps.[10] - Solution: For Pd-catalyzed reactions, a typical starting temperature is 80-110 °C.[10] If the reaction is sluggish, consider increasing the temperature in increments. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Poor Solvent Choice The solvent must solubilize the reactants and catalyst system and should typically be polar and aprotic. - Solution: Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[2] For Ullmann reactions, high-boiling polar solvents like DMF or NMP are traditional, though milder systems may use other solvents.[3]

Problem: Formation of hydrodehalogenation side product (aryl halide is reduced).

Potential Cause Recommended Solution(s)
β-Hydride Elimination This can be a competing side reaction where the amide intermediate eliminates to give the dehalogenated arene and an imine.[1] - Solution: The choice of ligand is critical. Bulky phosphine ligands can disfavor this pathway. Lowering the reaction temperature may also help.
Base-Promoted Decomposition Some strong bases can react with the substrate or solvent at elevated temperatures. - Solution: Consider using a weaker base (e.g., K₂CO₃ instead of NaOtBu) in combination with a more active catalyst system.

Data Presentation: Catalyst System Comparison

The following table summarizes typical conditions for related amination reactions, which can serve as a starting point for the synthesis of this compound.

Parameter Buchwald-Hartwig (Pd-Catalyzed) Ullmann-Type (Cu-Catalyzed)
Catalyst Precursor Pd₂(dba)₃, Pd(OAc)₂CuI, Copper Nanoparticles
Catalyst Loading 1-5 mol%[11]5-10 mol%
Ligand Bulky Phosphines (XPhos, SPhos, RuPhos, BrettPhos)[9][13]N,O-donors (L-proline, diamines, β-diketones)[5]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃[13]K₂CO₃, Cs₂CO₃[5]
Solvent Toluene, DioxaneDMF, DMSO, NMP[3]
Temperature 80 - 120 °C[10]100 - 210 °C (can be lower with modern ligands)[3]
Amine Source NH₃ (aq.), LiHMDS, Benzophenone imine[6]NH₃, NaN₃, Anilines[5]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination (Palladium-Catalyzed)

This protocol is a general starting point and must be optimized for the specific substrate.

cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Add 4-halo-2-ethoxypyridine, base (e.g., NaOtBu), and stir bar to an oven-dried Schlenk tube. B 2. Add Pd precursor (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos). A->B C 3. Evacuate and backfill the tube with Argon (3x). B->C D 4. Add anhydrous solvent (e.g., toluene) via syringe. C->D E 5. Add amine source (e.g., benzophenone imine). D->E F 6. Heat reaction mixture (e.g., 100 °C) with stirring. E->F G 7. Monitor by TLC/LC-MS. Upon completion, cool to RT. F->G H 8. Quench, extract with organic solvent, and dry. G->H I 9. Purify by column chromatography. H->I

Caption: General experimental workflow for Buchwald-Hartwig amination.
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the 4-halo-2-ethoxypyridine (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5 mmol).[10]

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL) followed by the amine source (e.g., benzophenone imine, 1.2 mmol).

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. If an imine was used as the ammonia equivalent, an additional hydrolysis step is required.

Protocol 2: General Procedure for Ullmann Condensation (Copper-Catalyzed)

This protocol is based on modern Ullmann-type reactions.

  • Reaction Setup: To a reaction vial, add CuI (5-10 mol%), the ligand (e.g., L-proline, 10-20 mol%), the base (e.g., K₂CO₃, 2.0 mmol), 4-iodo-2-ethoxypyridine (1.0 mmol), and the amine source.

  • Solvent Addition: Add anhydrous solvent (e.g., DMF or DMSO, 3-5 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 100-140 °C with stirring.

  • Monitoring and Workup: Follow similar monitoring and workup procedures as described for the Buchwald-Hartwig amination. The copper catalyst can often be removed by washing with an aqueous ammonia solution.

References

Technical Support Center: Solvent Effects on 4-Amino-2-ethoxypyridine Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of solvents on the reaction rates of 4-Amino-2-ethoxypyridine. The information is designed to assist in experimental design, execution, and interpretation.

Troubleshooting Guides

Issue 1: Unexpectedly Slow or Fast Reaction Rates

The choice of solvent is a critical parameter that can dramatically alter the rate of nucleophilic aromatic substitution (SNAr) reactions, which is the typical reaction pathway for this compound. The polarity of the solvent and its ability to stabilize charged intermediates play a pivotal role.

Quantitative Data on Solvent Effects for a Model SNAr Reaction

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)Solvent Type
Cyclohexane2.01Nonpolar
Benzene2.311Nonpolar
Diethyl ether4.33.6Nonpolar
Chloroform4.878Polar Aprotic
Ethyl acetate6.038Polar Aprotic
Acetone21430Polar Aprotic
Ethanol24120Polar Protic
Methanol33240Polar Protic
Acetonitrile382800Polar Aprotic
Dimethylformamide (DMF)377600Polar Aprotic
Dimethyl sulfoxide (DMSO)4723000Polar Aprotic

Data Interpretation and Troubleshooting Steps:

  • Assess Solvent Polarity: Compare the dielectric constant of your solvent to the table above. Polar aprotic solvents like DMSO, DMF, and acetonitrile generally lead to the fastest reaction rates for SNAr reactions. This is because they can solvate the cation but leave the nucleophile relatively "naked" and more reactive.

  • Consider Protic vs. Aprotic Solvents: Polar protic solvents (e.g., methanol, ethanol) can hydrogen-bond with the amine nucleophile, stabilizing it and reducing its nucleophilicity, which can slow down the reaction compared to polar aprotic solvents. If your reaction is slow in a protic solvent, consider switching to a polar aprotic one.

  • Evaluate Nonpolar Solvents: Reactions in nonpolar solvents are typically very slow due to the inability of these solvents to stabilize the charged Meisenheimer intermediate formed during the SNAr reaction.

Experimental Protocols

Methodology for Kinetic Analysis using UV-Vis Spectrophotometry

This protocol outlines a general procedure for monitoring the kinetics of the reaction of this compound with a nucleophile.

1. Wavelength Selection:

  • Record the UV-Vis spectra of the starting material (this compound), the nucleophile, and the expected product in the chosen reaction solvent.
  • Identify a wavelength (λ_max) where the product has a strong absorbance and the reactants have minimal absorbance.

2. Preparation of Stock Solutions:

  • Prepare stock solutions of this compound and the nucleophile of known concentrations in the desired solvent.

3. Kinetic Run:

  • Set a UV-Vis spectrophotometer to the determined λ_max and maintain a constant temperature using a thermostatted cell holder.
  • In a quartz cuvette, mix the reactant solutions to achieve the desired initial concentrations.
  • Immediately start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance plateaus).

4. Data Analysis:

  • Plot absorbance versus time.
  • Convert absorbance to concentration using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the product at λ_max.
  • Determine the order of the reaction and the rate constant (k) by analyzing the concentration vs. time data. For a second-order reaction, a plot of 1/[Reactant] vs. time will be linear.

Methodology for Kinetic Analysis using ¹H NMR Spectroscopy

1. Sample Preparation:

  • Prepare a stock solution of this compound and the nucleophile in a deuterated solvent.
  • Identify characteristic peaks for a reactant and a product that are well-resolved and do not overlap with other signals.

2. NMR Data Acquisition:

  • Acquire an initial ¹H NMR spectrum of the starting materials before initiating the reaction.
  • Initiate the reaction (e.g., by adding the nucleophile) and immediately begin acquiring a series of ¹H NMR spectra at set time intervals.

3. Data Analysis:

  • Integrate the chosen reactant and product peaks in each spectrum.
  • The relative concentrations of the reactant and product at each time point can be determined from the integral values.
  • Plot the concentration of the reactant or product as a function of time to determine the reaction rate and rate constant.

Frequently Asked Questions (FAQs)

Q1: My reaction is not going to completion. What could be the issue?

A1:

  • Solvent Choice: As indicated by the data table, nonpolar solvents significantly hinder the reaction rate. Consider switching to a polar aprotic solvent like DMF or DMSO.

  • Reagent Purity: Impurities in your starting materials or solvent can inhibit the reaction. Ensure your reagents are pure and your solvent is dry, especially if using a non-protic solvent.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions or decomposition at higher temperatures.

  • Equilibrium: Some SNAr reactions can be reversible. If you suspect an equilibrium is being reached, consider using a larger excess of the nucleophile to drive the reaction to completion.

Q2: I am observing multiple products in my reaction mixture. What are the possible causes?

A2:

  • Side Reactions: The amino group of this compound can also act as a nucleophile, potentially leading to self-condensation or other side reactions, especially at high temperatures.

  • Solvent Participation: In some cases, the solvent itself can act as a nucleophile (solvolysis), particularly with protic solvents at elevated temperatures.

  • Leaving Group Reactivity: While the ethoxy group is a viable leaving group, other functional groups on your nucleophile or starting material might be more reactive under the chosen conditions.

Q3: How can I be sure my reaction is following an SNAr mechanism?

A3:

  • Kinetics: SNAr reactions are typically second-order overall (first-order in the substrate and first-order in the nucleophile). Determining the rate law experimentally is a strong indicator of the mechanism.

  • Substituent Effects: The presence of electron-withdrawing groups on the pyridine ring (though not present in the parent this compound) would significantly accelerate the reaction, which is characteristic of an SNAr mechanism.

  • Intermediate Trapping: In specialized experiments, it is sometimes possible to trap the Meisenheimer intermediate, providing direct evidence for the SNAr pathway.

Q4: Can I use microwave heating to accelerate my reaction?

A4: Yes, microwave-assisted synthesis is often an effective method for accelerating SNAr reactions. The rapid and efficient heating can significantly reduce reaction times. However, it is crucial to carefully monitor the temperature and pressure to avoid decomposition of the reactants or products.

Visualizations

Experimental_Workflow_UV_Vis cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (this compound & Nucleophile) select_lambda Select Analytical Wavelength (λ_max) prep_reagents->select_lambda Characterize Spectra mix_reactants Mix Reactants in Cuvette select_lambda->mix_reactants Set Instrument start_monitoring Start Spectrophotometer (Kinetic Mode) mix_reactants->start_monitoring Initiate Reaction plot_abs Plot Absorbance vs. Time start_monitoring->plot_abs Collect Data convert_conc Convert Absorbance to Concentration plot_abs->convert_conc Beer-Lambert Law determine_rate Determine Rate Law and Rate Constant (k) convert_conc->determine_rate Kinetic Plots

Caption: Workflow for Kinetic Analysis using UV-Vis Spectrophotometry.

Solvent_Effect_Logic start Choose Solvent for SNAr Reaction polar_aprotic Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) start->polar_aprotic Seeking High Rate polar_protic Polar Protic (e.g., Methanol, Ethanol) start->polar_protic Moderate Conditions nonpolar Nonpolar (e.g., Toluene, Hexane) start->nonpolar Inert Medium fast_rate Fast Reaction Rate (Stabilizes Meisenheimer intermediate, 'naked' nucleophile) polar_aprotic->fast_rate moderate_rate Moderate Reaction Rate (Stabilizes intermediate but also solvates/deactivates nucleophile) polar_protic->moderate_rate slow_rate Slow Reaction Rate (Poor stabilization of charged intermediate) nonpolar->slow_rate

Caption: Logical relationship between solvent type and SNAr reaction rate.

Technical Support Center: Synthesis of 4-Amino-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the work-up procedure for 4-Amino-2-ethoxypyridine synthesis. It includes troubleshooting advice, frequently asked questions, and a detailed experimental protocol to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quenching the synthesis reaction of this compound?

A common method for quenching reactions that produce aminopyridines is the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acids.[1] For reactions involving organometallic reagents, quenching with an aqueous solution of ammonium chloride (NH₄Cl) is also frequently employed.

Q2: My crude product has a low yield after extraction. What are the potential causes?

Low yields can stem from several factors. Incomplete extraction from the aqueous layer is a common issue, as the amino group can render the compound partially water-soluble, especially at acidic pH. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent. Additionally, suboptimal reaction conditions or the presence of impurities in starting materials can lead to lower product formation.

Q3: During column chromatography, my product is tailing significantly on the silica gel. How can I improve the separation?

The basic nature of the amino group on the pyridine ring can cause tailing on acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), can be added to the eluent. This will help to deactivate the acidic sites on the silica and improve the peak shape.

Q4: I am observing the formation of a gummy, intractable precipitate during the work-up. What could be the cause and how can I handle it?

The formation of gummy precipitates can occur with some substituted pyridines upon neutralization, potentially due to polymerization or the precipitation of complex salts.[2] If this occurs, it can severely hinder the extraction process. One approach is to perform the extraction in two parts: first, decant the supernatant and extract it. Then, separately wash the gummy residue with the extraction solvent and combine the organic layers.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product is lost in the aqueous layer during extraction. The aqueous layer may be too acidic, causing the aminopyridine to be protonated and highly water-soluble.Adjust the pH of the aqueous layer to be basic (pH 8-9) before extraction to ensure the aminopyridine is in its free base form.[3]
Incomplete removal of starting materials or byproducts. The chosen extraction solvent may not be optimal for separating the product from impurities.Try a different extraction solvent with a different polarity. Common choices include ethyl acetate, dichloromethane, and diethyl ether.[1][3]
The final product is not pure enough after a single purification step. A single purification method may be insufficient to remove all impurities.A combination of purification techniques may be necessary. For example, after column chromatography, recrystallization from a suitable solvent can further enhance purity.
Decomposition of the product during work-up. The product may be sensitive to strong acids or bases, or prolonged exposure to heat during solvent evaporation.Use mild acidic and basic solutions for washing and neutralization.[4] Perform solvent evaporation under reduced pressure at a low temperature.

Experimental Protocol: Work-up and Purification of this compound

This protocol is a general guideline based on common procedures for the purification of substituted aminopyridines. The specific quantities and conditions may need to be optimized for your particular reaction scale and outcome.

1. Quenching and Initial Extraction:

  • Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of NaHCO₃ to quench the reaction until gas evolution ceases.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 100 mL aqueous volume).

  • Combine the organic layers.

2. Washing the Organic Layer:

  • Wash the combined organic layers with water (1 x 50 mL).

  • Wash the organic layer with brine (1 x 50 mL) to remove residual water.

3. Drying and Concentration:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the solution onto the column.

    • Elute with a suitable solvent system, such as a gradient of ethyl acetate in hexanes. To prevent tailing, 0.5% triethylamine can be added to the eluent system.

    • Collect the fractions containing the pure product, as identified by TLC analysis.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Recrystallization (if the product is a solid):

    • Dissolve the product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate/hexanes).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow Diagram

Workup_Procedure cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification cluster_final Final Product A Reaction Mixture B Quench with aq. NaHCO3 A->B 1. Quenching C Extract with Ethyl Acetate B->C 2. Extraction D Wash with Water & Brine C->D 3. Washing E Dry over Na2SO4 D->E 4. Drying F Concentrate in vacuo E->F 5. Concentration G Column Chromatography (Silica Gel, Hexanes/EtOAc + 0.5% Et3N) F->G 6. Purification H Recrystallization (Optional, if solid) G->H 7. Further Purification I Pure this compound G->I H->I

Caption: A generalized workflow for the work-up and purification of this compound.

References

Avoiding N-oxide formation in aminopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the common side reaction of N-oxide formation during aminopyridine reactions.

Troubleshooting Guides

Issue: Formation of an Unknown Impurity with a +16 Da Mass Shift

Symptom:

During mass spectrometry analysis (e.g., LC-MS) of your reaction mixture, you observe a significant impurity with a molecular weight that is 16 atomic mass units (amu) higher than your starting aminopyridine or the desired product.

Possible Cause:

This mass shift is highly characteristic of N-oxide formation, where an oxygen atom has been added to the pyridine nitrogen. This is a common side reaction for pyridines, especially in the presence of oxidizing agents or atmospheric oxygen at elevated temperatures.

Troubleshooting Workflow:

G start Start: +16 Da impurity detected check_atmosphere Was the reaction run under an inert atmosphere? start->check_atmosphere implement_inert Implement a robust inert atmosphere (Nitrogen or Argon). [Details in Experimental Protocols] check_atmosphere->implement_inert No check_solvents Were anhydrous, high-purity solvents used? check_atmosphere->check_solvents Yes implement_inert->check_solvents purify_solvents Use freshly distilled or commercially available anhydrous solvents. [Details in Experimental Protocols] check_solvents->purify_solvents No check_temp Was the reaction heated to a high temperature? check_solvents->check_temp Yes purify_solvents->check_temp lower_temp Consider running the reaction at a lower temperature, if feasible. check_temp->lower_temp Yes check_reagents Are any of the reagents known oxidizing agents? check_temp->check_reagents No lower_temp->check_reagents alt_reagents Explore alternative, non-oxidizing reagents or milder reaction conditions. check_reagents->alt_reagents Yes purification Purify the product to remove the N-oxide. [Details in Experimental Protocols] check_reagents->purification No alt_reagents->purification

Figure 1: Troubleshooting workflow for N-oxide formation.

Frequently Asked Questions (FAQs)

1. What are the most common causes of N-oxide formation in aminopyridine reactions?

N-oxide formation is an oxidation reaction. The most common causes include:

  • Presence of atmospheric oxygen: Especially at elevated reaction temperatures, atmospheric oxygen can oxidize the electron-rich pyridine nitrogen.

  • Oxidizing reagents: The use of reagents that are themselves oxidizing agents (e.g., certain peroxides, peracids) or contain oxidizing impurities can lead to N-oxide formation.

  • Trace amounts of water or peroxides in solvents: Solvents, particularly ethers like THF, can form peroxides over time, which are potent oxidizing agents. Water can also participate in some oxidation pathways.

2. How can I set up a reaction under an inert atmosphere to prevent N-oxide formation?

A simple and effective method for establishing an inert atmosphere in your reaction flask is the "balloon method":

  • Drying the glassware: Ensure all glassware is thoroughly dried in an oven (e.g., overnight at 120°C) and assembled while still hot to prevent atmospheric moisture from condensing on the surfaces.

  • Purging with inert gas: Seal the reaction flask with a rubber septum and insert a needle connected to a balloon filled with an inert gas (nitrogen or argon). Insert a second "outlet" needle to allow the air to escape. Let the inert gas flow through the flask for 5-10 minutes to displace the air.

  • Maintaining a positive pressure: Remove the outlet needle first, then the inlet needle. The balloon will maintain a slight positive pressure of inert gas, preventing air from entering the flask.

For more rigorous inert atmosphere techniques, a Schlenk line can be used, which allows for multiple cycles of evacuating the flask under vacuum and backfilling with inert gas.

3. How can I identify if I have formed the N-oxide of my aminopyridine?

Several analytical techniques can help identify N-oxide formation:

  • Mass Spectrometry (MS): As mentioned, a mass increase of 16 amu is a strong indicator.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the pyridine ring, particularly those alpha to the nitrogen, will typically shift downfield upon N-oxidation due to the deshielding effect of the N-O bond.

    • ¹³C NMR: Similar to ¹H NMR, the carbon atoms of the pyridine ring, especially the alpha and gamma carbons, will experience a downfield shift.

  • Infrared (IR) Spectroscopy: The N-O bond has a characteristic stretching frequency, which typically appears in the range of 1200-1300 cm⁻¹.

4. How can I purify my desired aminopyridine from its N-oxide byproduct?

The choice of purification method will depend on the specific properties of your compounds:

  • Flash Column Chromatography: This is often the most effective method. Since the N-oxide is significantly more polar than the parent aminopyridine, they can usually be separated on a silica gel column. A typical solvent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The more polar N-oxide will have a lower Rf value and elute later.

  • Recrystallization: If your desired aminopyridine is a solid, recrystallization can be an effective purification method. The choice of solvent is crucial and will require some experimentation. A solvent system in which the aminopyridine is soluble at high temperatures but the N-oxide is less soluble (or vice versa) would be ideal.

  • Acid-Base Extraction: This technique can be used to remove the more basic aminopyridine from the less basic N-oxide. Dissolve the mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The aminopyridine will be protonated and move to the aqueous layer, while the N-oxide may remain in the organic layer. The layers can then be separated, and the aminopyridine can be recovered by basifying the aqueous layer and extracting with an organic solvent.

Data Presentation

The following table provides a qualitative summary of how reaction conditions can influence the formation of N-oxide byproducts in the synthesis of 2-aminopyridines. Quantitative data directly comparing yields of aminopyridine and its N-oxide under varying conditions is scarce in the literature, as the focus is typically on optimizing the yield of the desired product.

Reaction TypeKey ConditionsLikelihood of N-Oxide FormationRationale
Chichibabin Reaction NaNH₂/KNH₂, high temp.LowHighly reducing conditions are employed, which are not conducive to oxidation.
Buchwald-Hartwig Amination Pd catalyst, ligand, baseModerate to HighOften run at elevated temperatures. Oxygen contamination can lead to both catalyst deactivation and N-oxidation of the product.[1]
SNAr with Halopyridines Nucleophilic amine, heatLow to ModerateDependent on reaction temperature and presence of atmospheric oxygen.
From Pyridine N-oxides Activating agent, amineN/AThe starting material is an N-oxide, which is deoxygenated during the reaction.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination Under Inert Atmosphere

This protocol is a general guideline for the palladium-catalyzed amination of a halopyridine, with measures to minimize N-oxide formation.

Materials:

  • Halopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halopyridine, palladium precatalyst, ligand, and base.

  • Seal the Schlenk tube with a rubber septum and connect it to a Schlenk line. Evacuate the tube under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe. If the amine is a liquid, add it via syringe. If it is a solid, it should be added in the first step with the other solids.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification of 2-Aminopyridine from 2-Aminopyridine N-oxide by Flash Chromatography

Materials:

  • Crude mixture of 2-aminopyridine and 2-aminopyridine N-oxide

  • Silica gel

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine

Procedure:

  • Slurry Preparation: Dissolve the crude mixture in a minimal amount of dichloromethane or the mobile phase. Add a small amount of silica gel to form a slurry and concentrate it to dryness.

  • Column Packing: Pack a glass column with silica gel using a slurry of 2% triethylamine in hexanes. The triethylamine is added to the eluent to prevent tailing of the basic aminopyridine on the acidic silica gel.

  • Loading the Sample: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin eluting the column with 2% triethylamine in hexanes. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 100% hexanes to 50:50 hexanes:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC. The less polar 2-aminopyridine will elute first, followed by the more polar 2-aminopyridine N-oxide.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

Metabolic N-Oxidation of Aripiprazole

Aripiprazole is an atypical antipsychotic that undergoes extensive metabolism in the liver. One of the metabolic pathways is N-oxidation, which is catalyzed by the cytochrome P450 enzyme CYP3A4.[2][3]

G Aripiprazole Aripiprazole N_oxide Aripiprazole N-oxide Aripiprazole->N_oxide N-oxidation Other_metabolites Other Metabolites (e.g., Dehydroaripiprazole) Aripiprazole->Other_metabolites Dehydrogenation, Hydroxylation, N-dealkylation CYP3A4 CYP3A4 N_oxide->CYP3A4 Other_metabolites->CYP3A4 CYP2D6 CYP2D6 Other_metabolites->CYP2D6

Figure 2: Metabolic pathway of Aripiprazole N-oxidation.

References

Validation & Comparative

A Comparative Guide to 4-Amino-2-ethoxypyridine and 4-Amino-2-methoxypyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries. Among these, 4-amino-2-alkoxypyridines are valuable intermediates. This guide provides a detailed comparison of two key analogs: 4-Amino-2-ethoxypyridine and 4-Amino-2-methoxypyridine, focusing on their synthesis, physical properties, and applications to aid researchers in selecting the appropriate building block for their specific synthetic needs.

Introduction

This compound and 4-Amino-2-methoxypyridine share a common structural motif but differ in the seemingly minor aspect of their 2-alkoxy substituent—an ethoxy versus a methoxy group. This subtle difference can influence their physical properties, reactivity, and ultimately their suitability for various synthetic transformations. Both compounds are recognized as important intermediates in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1] The presence of the amino and alkoxy groups on the pyridine ring enhances their reactivity and provides multiple points for further functionalization.[1]

Synthesis and Reactivity

The most common and industrially viable route to both this compound and 4-Amino-2-methoxypyridine is through the nucleophilic aromatic substitution (SNA_r) of a common precursor, 4-amino-2-chloropyridine.[2][3] The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates the displacement of the chloro group by an alkoxide.[4][5]

The general synthetic workflow is depicted below:

General Synthetic Workflow A 4-Amino-2-chloropyridine C 4-Amino-2-methoxypyridine A->C Nucleophilic Aromatic Substitution E This compound A->E Nucleophilic Aromatic Substitution B Sodium Methoxide (in Methanol) B->C D Sodium Ethoxide (in Ethanol) D->E

Caption: General workflow for the synthesis of 4-amino-2-alkoxypyridines.

Comparative Synthesis Data
Parameter4-Amino-2-methoxypyridineThis compound
Starting Material 4-Amino-2-chloropyridine4-Amino-2-chloropyridine
Nucleophile Sodium methoxideSodium ethoxide
Solvent MethanolEthanol
Reaction Conditions Sealed tube, 145 °C, 6 hoursNot explicitly found
Reported Yield 79%[6]Not explicitly found
Purification Silica gel column chromatography[6]Not explicitly found

Note: While a specific yield for the ethoxy analog was not found, the general principles of nucleophilic aromatic substitution suggest that the reaction is feasible. The choice between methoxide and ethoxide can influence reaction rates, with methoxide sometimes being a slightly better nucleophile due to less steric hindrance.[7]

Experimental Protocols

Synthesis of 4-Amino-2-methoxypyridine[6]
  • Reaction Setup: Dissolve 4-amino-2-chloropyridine (10 g, 78.1 mmol) in a 1 M solution of sodium methoxide in methanol (50 mL) in a sealed reaction tube.

  • Reaction: Heat the reaction mixture at 145 °C for 6 hours.

  • Work-up and Purification: After the reaction is complete, remove the solvent by distillation under reduced pressure. Purify the crude product by silica gel column chromatography using a 10% dichloromethane solution in methanol as the eluent.

  • Product: 7.7 g (79% yield) of 2-amino-4-methoxypyridine is obtained as an off-white solid.

Proposed Synthesis of this compound

Based on the protocol for the methoxy analog and general principles of nucleophilic aromatic substitution, a plausible protocol for the synthesis of this compound is as follows:

  • Reaction Setup: Dissolve 4-amino-2-chloropyridine in a solution of sodium ethoxide in ethanol.

  • Reaction: Heat the mixture in a sealed tube or under reflux conditions. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by an appropriate method, such as column chromatography or recrystallization.

Physicochemical Properties

The seemingly small difference between a methyl and an ethyl group can lead to variations in physical properties that may be critical for downstream applications, such as solubility and lipophilicity.

Property4-Amino-2-methoxypyridineThis compound
Molecular Formula C₆H₈N₂O[8]C₇H₁₀N₂O[9]
Molecular Weight 124.14 g/mol [8]138.17 g/mol [9]
Appearance White to almost white powder to crystal[10]White to light yellow powder[9]
Melting Point 120-121 °C[11]Not explicitly found
Boiling Point 258.6 ± 20.0 °C (Predicted)[11]Not explicitly found
Solubility Soluble in DMSO and methanol; slightly soluble in water.[12]Not explicitly found, but expected to have slightly lower water solubility and higher solubility in nonpolar organic solvents compared to the methoxy analog.
pKa 7.29 ± 0.30 (Predicted)[10]Not explicitly found

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of these compounds.

Spectroscopy4-Amino-2-methoxypyridineThis compound
¹H NMR Data not explicitly found in a comparable format.Data not explicitly found in a comparable format.
¹³C NMR Data not explicitly found in a comparable format.Data not explicitly found in a comparable format.
IR Data not explicitly found in a comparable format.Data not explicitly found in a comparable format.

Applications in Drug Discovery and Agrochemicals

Both 4-Amino-2-methoxypyridine and its ethoxy counterpart are valuable intermediates in the synthesis of complex molecules with biological activity.

  • Pharmaceuticals: These compounds serve as crucial building blocks in the synthesis of APIs, particularly for drugs targeting neurological and inflammatory conditions.[1] Derivatives of 4-aminopyridines have been investigated as kinase inhibitors, which are pivotal in cellular signaling pathways.[13][14][15] The alkoxy group can be a key interaction point within the active site of a target protein or can be used to modulate the physicochemical properties of the final drug candidate.

  • Agrochemicals: The utility of these compounds extends to the agrochemical sector, where they are used in the creation of advanced pesticides and herbicides.[1]

The choice between the ethoxy and methoxy analog can influence the pharmacokinetic and pharmacodynamic properties of the final active molecule. The slightly larger and more lipophilic ethoxy group can sometimes lead to improved membrane permeability or altered metabolic stability compared to the methoxy group.

Potential Application Workflow cluster_0 Building Blocks cluster_1 Synthetic Modifications cluster_2 Target Molecules A 4-Amino-2-methoxypyridine C Further Functionalization (e.g., acylation, alkylation, cross-coupling) A->C B This compound B->C D Kinase Inhibitors C->D E Other APIs C->E F Agrochemicals C->F

Caption: Workflow from building blocks to potential applications.

Conclusion

This compound and 4-Amino-2-methoxypyridine are closely related and highly valuable synthetic intermediates. The synthesis of the methoxy analog from 4-amino-2-chloropyridine is well-documented with good yields. While a detailed protocol for the ethoxy analog is not as readily available, its synthesis is expected to proceed via a similar nucleophilic aromatic substitution pathway.

The primary distinction lies in the physicochemical properties imparted by the ethoxy versus the methoxy group. The ethoxy group offers a slight increase in lipophilicity and size, which can be strategically exploited in drug design to fine-tune properties such as solubility, membrane permeability, and protein-ligand interactions.

For researchers, the choice between these two building blocks will depend on the specific requirements of their target molecule. If a well-established, high-yielding synthesis is paramount, 4-Amino-2-methoxypyridine is a robust choice. If the modulation of lipophilicity or the exploration of structure-activity relationships involving the alkoxy group is desired, the synthesis and incorporation of this compound would be a logical next step. Further experimental studies directly comparing the reactivity and properties of these two compounds would be a valuable contribution to the field.

References

Comparative Analysis of 4-Aminopyridine Derivatives' Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the reactivity of 4-aminopyridine and its derivatives is crucial for the design and synthesis of novel therapeutic agents and chemical probes. This guide provides an objective comparison of the reactivity of 4-aminopyridine derivatives in key chemical transformations, supported by experimental data and detailed protocols.

This analysis delves into the impact of substituents on the pyridine ring and the amino group, offering insights into their electronic and steric effects on reaction outcomes. The information presented herein is intended to facilitate the strategic design of synthetic routes and the prediction of reaction feasibility.

Reactivity with Halogens and Interhalogens: A Detailed Look

The reaction of 4-aminopyridine (4-AP) with halogens and interhalogens showcases the versatile reactivity of the pyridine nitrogen. Depending on the specific halogenating agent, the reaction can yield either charge-transfer complexes or ionic species.

A study on the reactivity of 4-AP with iodine monochloride (ICl), iodine monobromide (IBr), iodine (I₂), and bromine (Br₂) provides valuable quantitative data. In dichloromethane (CH₂Cl₂), the reaction outcomes are distinct and reproducible.

ReactantMolar Ratio (4-AP:Reactant)Product(s)Yield (%)
ICl1:1[4-NH₂-C₅H₄N-ICl] and [(4-NH₂-C₅H₄N)₂I]⁺Cl⁻45
IBr1:1[(4-NH₂-C₅H₄N)₂I]⁺IBr₂⁻79
I₂1:1Mixture including [(4-NH₂-C₅H₄N)₂I]⁺ species62
I₂1:2[(4-NH₂-C₅H₄N)₂I]⁺I₇⁻87
Br₂1:1Brominated pyridyl-pyridinium cations74

Table 1: Summary of Reaction Products and Yields of 4-Aminopyridine with Halogens and Interhalogens. [1]

The formation of either a charge-transfer complex or an ionic salt is a key differentiator in the reactivity of 4-AP with different halogens. With ICl, a mixture of both types of products is observed, indicating a delicate balance between the two pathways. In contrast, the reaction with IBr exclusively yields the ionic product. The reaction with iodine also leads to ionic species, with the complexity of the polyiodide anion depending on the stoichiometry. Most distinct is the reaction with bromine, which results in a subsequent bromination and dimerization of the pyridine ring.

Experimental Protocols for Halogenation Reactions

The following are representative experimental protocols for the reaction of 4-aminopyridine with various halogenating agents in dichloromethane at 23°C.

Reaction with Iodine Monochloride (1:1 molar ratio): A solution of ICl (0.162 g, 1.00 mmol) in 10 mL of CH₂Cl₂ is added dropwise to a solution of 4-AP (0.094 g, 1.00 mmol) in 10 mL of CH₂Cl₂. The reaction mixture is stirred for 2 hours, resulting in a red solution and a pale red precipitate. The solid product is isolated by decanting the solvent and drying under vacuum.

Reaction with Iodine Monobromide (1:1 molar ratio): A solution of IBr (0.207 g, 1.00 mmol) in 10 mL of CH₂Cl₂ is added dropwise to a solution of 4-AP (0.094 g, 1.00 mmol) in 5 mL of CH₂Cl₂. The resulting orange reaction mixture is stirred for 2 hours. The solid product is collected after decanting the solvent and drying under vacuum.

Reaction with Iodine (1:2 molar ratio): A solution of 4-AP (0.047 g, 0.50 mmol) in 10 mL of CH₂Cl₂ is added dropwise to a solution of I₂ (0.254 g, 1.00 mmol) in 10 mL of CH₂Cl₂. The mixture is stirred for 2 hours, yielding a red solution and a dark brown precipitate. The product is obtained after evaporation of the solvent under vacuum.

Reaction with Bromine (1:1 molar ratio): A solution of Br₂ (0.052 mL, 1.00 mmol) in 5 mL of CH₂Cl₂ is added dropwise to a solution of 4-AP (0.094 g, 1.00 mmol) in 5 mL of CH₂Cl₂. The reaction mixture is stirred for 2 hours, producing an orange solution and a yellow precipitate. The solid is isolated by decanting the solvent and drying under vacuum.

Halogenation_Reactivity cluster_reactants Reactants cluster_products Products 4-AP 4-Aminopyridine CT_Complex Charge-Transfer Complex 4-AP->CT_Complex with ICl Ionic_Species Ionic Species ([(4-AP)₂I]⁺X⁻) 4-AP->Ionic_Species with ICl, IBr, I₂ Brominated_Dimer Brominated Pyridyl-Pyridinium Cations 4-AP->Brominated_Dimer with Br₂ ICl ICl ICl->CT_Complex ICl->Ionic_Species IBr IBr IBr->Ionic_Species I2 I₂ I2->Ionic_Species Br2 Br₂ Br2->Brominated_Dimer

Caption: Reactivity pathways of 4-aminopyridine with different halogens.

N-Alkylation and N-Acylation of 4-Aminopyridine Derivatives

The amino group of 4-aminopyridine and its derivatives is a key site for functionalization through N-alkylation and N-acylation reactions. These reactions are fundamental in modifying the pharmacological properties of these molecules.

N-Alkylation

The direct N-alkylation of 4-aminopyridines can be challenging due to the potential for over-alkylation and the competing reactivity of the pyridine ring nitrogen. However, specific protocols have been developed to achieve mono-alkylation. For instance, N-substituted 3-amino-4-halopyridines can be synthesized through a reductive amination protocol.[2] This method involves the reaction of the aminopyridine with an aldehyde or ketone in the presence of a reducing agent.

A general procedure for the reductive amination of 3-amino-4-chloropyridine involves reacting the aminopyridine with the desired carbonyl compound in the presence of a reducing agent like sodium triacetoxyborohydride. The reaction is typically carried out in a solvent such as dichloroethane or tetrahydrofuran.

3-Amino-4-chloropyridine DerivativeAldehyde/KetoneProductYield (%)
N-Boc-3-amino-4-chloropyridine4-FluorobenzaldehydeN-(4-Fluorobenzyl)-3-amino-4-chloropyridine76
N-Boc-3-amino-4-chloropyridine2,4-DimethoxybenzaldehydeN-(2,4-Dimethoxybenzyl)-3-amino-4-chloropyridine70

Table 2: Examples of N-Alkylation of a 3-Amino-4-chloropyridine Derivative via Reductive Amination. [2]

N-Acylation

N-acylation of 4-aminopyridine derivatives is a common transformation used to introduce amide, carbamate, and urea functionalities. These reactions typically proceed readily due to the nucleophilicity of the exocyclic amino group.

A standard protocol for the N-acetylation of aminopyridines involves the use of acetic anhydride.[3] For example, the N-acetylation of 2-aminopyridine, a related compound, can be achieved with a high yield of 95% by reacting it with acetic anhydride at a temperature below 60°C for one hour.[3] This method is generally applicable to other aminopyridines, including 4-aminopyridine and its derivatives, although reaction conditions may need to be optimized depending on the specific substrate.

The acylation of various aminopyridines, including 2-, 3-, and 4-aminopyridine, with endic anhydride occurs chemoselectively at the exocyclic amino group.[4]

Functionalization_Workflow cluster_alkylation N-Alkylation cluster_acylation N-Acylation 4-AP_Derivative 4-Aminopyridine Derivative Aldehyde_Ketone Aldehyde or Ketone Alkylated_Product N-Alkyl-4-AP Derivative 4-AP_Derivative->Alkylated_Product Reductive Amination Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylated_Product N-Acyl-4-AP Derivative 4-AP_Derivative->Acylated_Product Acylation Aldehyde_Ketone->Alkylated_Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Alkylated_Product Acylating_Agent->Acylated_Product

Caption: General workflows for N-alkylation and N-acylation of 4-aminopyridine derivatives.

Substituent Effects on Reactivity

The presence of substituents on the pyridine ring significantly influences the reactivity of 4-aminopyridine derivatives. The electronic properties of these substituents modulate the nucleophilicity of the amino group and the electron density of the pyridine ring.

Basicity (pKa): The basicity of the pyridine nitrogen is a key factor in its reactivity, particularly in reactions involving protonation or coordination to Lewis acids. The pKa of 4-aminopyridine is 9.17.[5] Substituents on the ring can alter this value. For example, the introduction of a fluorine atom at the 3-position and a methyl group at the 5-position results in a pKa of 7.46 for 5-methyl-3-fluoro-4-aminopyridine, indicating a decrease in basicity due to the electron-withdrawing fluorine atom.[6]

Nucleophilicity: Electron-donating groups on the pyridine ring are expected to increase the nucleophilicity of the exocyclic amino group, potentially leading to higher reaction rates in N-alkylation and N-acylation reactions. Conversely, electron-withdrawing groups would decrease its nucleophilicity.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and directs electrophilic substitution to the ortho positions (C3 and C5). However, the pyridine ring itself is electron-deficient, making electrophilic aromatic substitution generally difficult.

Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the C2 and C6 positions. The presence of the amino group at the C4 position can influence the regioselectivity and rate of such reactions. The introduction of good leaving groups, such as halogens, at positions ortho or para to the ring nitrogen facilitates nucleophilic substitution.

Conclusion

The reactivity of 4-aminopyridine derivatives is a multifaceted area of study with significant implications for drug discovery and development. The reaction of the parent 4-aminopyridine with halogens provides a clear example of how the choice of reagent can dramatically alter the reaction outcome. Functionalization of the exocyclic amino group through N-alkylation and N-acylation offers a versatile handle for modifying the properties of these molecules. Understanding the electronic and steric effects of substituents on the pyridine ring is paramount for predicting and controlling the reactivity of these important heterocyclic compounds. Further quantitative studies comparing the reactivity of a broader range of derivatives in various reaction types will undoubtedly contribute to the more efficient design and synthesis of novel 4-aminopyridine-based molecules.

References

Validating the Structure of 4-Amino-2-ethoxypyridine: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and organic synthesis, unambiguous structural confirmation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis for the structural validation of 4-Amino-2-ethoxypyridine against its potential isomers, 2-Amino-4-ethoxypyridine and 4-Amino-3-ethoxypyridine, using predicted ¹H and ¹³C NMR spectral data.

Predicted ¹H NMR Data Comparison

The proton NMR spectra provide key information based on chemical shifts (δ), signal multiplicity (singlet, doublet, triplet, etc.), and integration (number of protons). The distinct electronic environments of the protons in each isomer lead to unique spectral fingerprints.

Table 1: Predicted ¹H NMR Data for Amin-ethoxypyridine Isomers (Solvent: CDCl₃)

Compound Structure Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
This compound H-6~7.6d1H
H-5~6.0dd1H
H-3~5.8d1H
NH₂~4.2br s2H
-OCH₂CH₃~4.3q2H
-OCH₂CH₃~1.4t3H
2-Amino-4-ethoxypyridine H-6~7.7d1H
H-5~6.2dd1H
H-3~6.1d1H
NH₂~4.5br s2H
-OCH₂CH₃~4.0q2H
-OCH₂CH₃~1.4t3H
4-Amino-3-ethoxypyridine H-6~7.8d1H
H-5~6.7d1H
H-2~7.9s1H
NH₂~4.0br s2H
-OCH₂CH₃~4.1q2H
-OCH₂CH₃~1.5t3H

d = doublet, dd = doublet of doublets, q = quartet, t = triplet, br s = broad singlet

Analysis: The primary distinguishing features in the predicted ¹H NMR spectra are the chemical shifts and coupling patterns of the aromatic protons. For this compound, three distinct signals are expected in the aromatic region. The ethoxy group at the 2-position and the amino group at the 4-position create a unique electronic environment that differentiates it from the other isomers. For instance, the H-2 proton in 4-Amino-3-ethoxypyridine is expected to be a singlet and shifted significantly downfield, which would be a clear identifier for this isomer.

Predicted ¹³C NMR Data Comparison

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their electronic environments. The chemical shifts of the carbon atoms are highly sensitive to the position of the substituents on the pyridine ring.

Table 2: Predicted ¹³C NMR Data for Amino-ethoxypyridine Isomers (Solvent: CDCl₃)

Compound Structure Carbon Assignment Predicted Chemical Shift (ppm)
This compound C-2~163
C-3~95
C-4~155
C-5~105
C-6~150
-OCH₂CH₃~62
-OCH₂CH₃~15
2-Amino-4-ethoxypyridine C-2~160
C-3~94
C-4~165
C-5~106
C-6~152
-OCH₂CH₃~63
-OCH₂CH₃~15
4-Amino-3-ethoxypyridine C-2~140
C-3~145
C-4~148
C-5~110
C-6~142
-OCH₂CH₃~64
-OCH₂CH₃~15

Analysis: The predicted ¹³C NMR spectra show significant differences in the chemical shifts of the pyridine ring carbons for each isomer. The carbon directly attached to the ethoxy group (C-2 in the target molecule and C-4 in an isomer) and the amino group will have the most distinct and informative shifts. In this compound, C-2 and C-4 are expected at approximately 163 ppm and 155 ppm, respectively. These values will differ considerably from the chemical shifts of the carbons in the other isomers, providing a robust method for structural confirmation.

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra for structural validation, the following general protocol can be followed:

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

  • The choice of solvent is crucial and should dissolve the compound completely. CDCl₃ is a common choice for many organic molecules.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise referencing is needed (modern spectrometers can also reference to the residual solvent signal).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8 to 16 scans for samples with good concentration.

    • Spectral Width (SW): A range of -2 to 12 ppm is usually sufficient for most organic molecules.

3. ¹³C NMR Spectroscopy Acquisition:

  • Spectrometer: A 400 MHz (for protons) spectrometer will have a corresponding ¹³C frequency of approximately 100 MHz.

  • Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to yield singlets for each unique carbon.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration.

    • Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic compounds.

Structural Validation Workflow

The logical process of validating a chemical structure using NMR data is outlined in the workflow diagram below. This process involves acquiring spectral data, analyzing it, and comparing it against expected values and data from plausible alternative structures.

G cluster_0 Synthesis & Purification cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Comparison cluster_3 Conclusion A Synthesize Target Compound (this compound) B Purify Compound (e.g., Chromatography, Recrystallization) A->B C Prepare NMR Sample (in Deuterated Solvent) B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Analyze Spectra: - Chemical Shifts (δ) - Integration - Multiplicity (J-coupling) D->F E->F G Compare Experimental Data with Predicted/Reference Data for Target F->G H Compare with Data for Potential Isomers/Alternatives F->H I Data Match for Target? G->I H->I J Structure Validated I->J Yes K Structure Incorrect or Impure (Re-evaluate Synthesis/Purification) I->K No

A Comparative Guide to the Purity Analysis of 4-Amino-2-ethoxypyridine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The determination of purity for pharmaceutical intermediates like 4-Amino-2-ethoxypyridine is a critical step in drug development and manufacturing. The presence of impurities can significantly affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. This guide provides a detailed comparison of HPLC with other analytical methods for the purity analysis of this compound, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of moderately polar compounds like this compound. A well-developed RP-HPLC method can effectively separate the main compound from potential impurities, which may include unreacted starting materials, positional isomers, and by-products from the synthesis process.

Experimental Protocol: A Proposed RP-HPLC Method

This proposed method is based on established protocols for similar aminopyridine compounds.[1][2][3]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water). A typical gradient might start with a low percentage of acetonitrile and increase over the course of the run to elute more non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: UV detection at 254 nm or 275 nm is often suitable for pyridine derivatives.[1][4] A PDA detector would be advantageous to screen for impurities with different UV maxima.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can provide complementary information for a comprehensive purity assessment.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization may be necessary to increase its volatility and thermal stability.[4][5][6] This additional sample preparation step can introduce complexity and potential for error.

Capillary Electrophoresis (CE): CE offers high separation efficiency and short analysis times for charged species.[7][8][9] Aromatic amines can be analyzed by separating them as cations in an acidic buffer.[8] This technique is particularly useful for polar and ionizable compounds and can be a valuable orthogonal method to HPLC.

The following diagram illustrates the general workflow for HPLC purity analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation (% Area) Integration->Quantification Report Final Report Quantification->Report

Figure 1: General workflow for HPLC purity analysis.

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on various factors, including the nature of the analyte and potential impurities, required sensitivity, and the purpose of the analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a stationary and a liquid mobile phase.Partitioning between a stationary phase and a gaseous mobile phase.[10]Differential migration of charged species in an electric field.[8][9]
Applicability Broadly applicable to a wide range of polar and non-polar compounds.[4]Suitable for volatile and thermally stable compounds; may require derivatization for polar analytes.[4][11]Ideal for charged and highly polar compounds.[7][12]
Resolution HighVery HighExcellent
Sensitivity High (ng to pg range)Very High (pg to fg range)High (pg to ng range)
Sample Throughput ModerateModerate to HighHigh
Advantages Robust, versatile, well-established, quantitative.High resolution for volatile compounds.High efficiency, minimal solvent consumption, short analysis times.[7]
Limitations Higher solvent consumption compared to CE.Not suitable for non-volatile or thermally labile compounds without derivatization.[4]Can have lower reproducibility compared to HPLC, sensitive to matrix effects.

The logical relationship and key distinguishing factors between these techniques are visualized below.

Technique_Comparison cluster_chromatography Chromatography HPLC HPLC (Liquid Mobile Phase) GC GC (Gas Mobile Phase) CE Capillary Electrophoresis (Electric Field Driven) Analyte This compound (Moderately Polar, Non-volatile) Analyte->HPLC Directly Applicable Analyte->GC Requires Derivatization Analyte->CE Applicable (as cation)

Figure 2: Comparison of analytical techniques for this compound.

Conclusion

For the routine purity analysis of this compound, a reversed-phase HPLC method is the most suitable and widely accepted approach. It offers a balance of high resolution, sensitivity, and robustness for quantifying the main component and separating it from potential process-related impurities. While GC and CE can serve as valuable orthogonal techniques for a more comprehensive characterization, they may require more extensive method development, such as derivatization for GC or careful buffer selection for CE. The choice of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the analysis, including the expected impurities and the desired level of validation.

References

A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic signatures of aminopyridine isomers, supported by experimental data and detailed methodologies.

The isomeric aminopyridines—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—are foundational molecules in medicinal chemistry and materials science. Their distinct pharmacological and chemical properties are a direct consequence of the position of the amino group on the pyridine ring. This guide provides a detailed spectroscopic comparison of these three isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to elucidate their structural differences. The data presented herein serves as a crucial reference for the identification, characterization, and quality control of these important chemical entities.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy for the three aminopyridine isomers. These values highlight the electronic and structural nuances arising from the differential placement of the amino substituent.

¹H NMR Spectral Data (in CDCl₃)
Compoundδ H-2 (ppm)δ H-3 (ppm)δ H-4 (ppm)δ H-5 (ppm)δ H-6 (ppm)δ -NH₂ (ppm)
2-Aminopyridine -6.477.386.618.054.63[1]
3-Aminopyridine 8.08-7.036.977.993.89[2]
4-Aminopyridine 7.996.48-6.487.996.03 (in DMSO-d₆)[3]

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data (in CDCl₃)
Compoundδ C-2 (ppm)δ C-3 (ppm)δ C-4 (ppm)δ C-5 (ppm)δ C-6 (ppm)
2-Aminopyridine 158.4108.9137.8113.8148.1
3-Aminopyridine 142.1146.9123.7121.8137.9
4-Aminopyridine 150.1109.5155.7109.5150.1

Note: Data for 2- and 3-aminopyridine are from typical values, while 4-aminopyridine data is referenced from an online database. Small variations may occur.

IR Spectral Data (KBr disc)
Compoundν(N-H) stretch (cm⁻¹)δ(N-H) bend (cm⁻¹)ν(C=N) / ν(C=C) stretch (cm⁻¹)
2-Aminopyridine 3442, 3300[4]1617[4]~1600-1400
3-Aminopyridine 3377-3383 (calculated)[5]~1600~1602, 1575, 1488[5]
4-Aminopyridine 3507, 3413 (in CCl₄)1623 (in CCl₄)~1600

Note: The N-H stretching region for primary amines typically shows two bands (asymmetric and symmetric stretching). The exact positions can be influenced by hydrogen bonding in the solid state.

UV-Vis Spectral Data
CompoundSolventλmax (nm)
2-Aminopyridine Not Specified~235, ~290
3-Aminopyridine 0.5 M HCl249, 317[6]
4-Aminopyridine Water260[7]

Note: The absorption maxima are highly dependent on the solvent and pH of the solution.

Experimental Workflow

The general workflow for the spectroscopic analysis of the aminopyridine isomers is depicted in the following diagram. This process ensures the acquisition of high-quality, reproducible data for comparative analysis.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Aminopyridine Isomer (2-, 3-, or 4-) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Process Spectral Processing NMR->Process IR->Process UV_Vis->Process Analysis Comparative Analysis Process->Analysis Report Reporting Analysis->Report

Caption: General workflow for the spectroscopic analysis of aminopyridine isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended to serve as a guide for obtaining high-quality spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the aminopyridine isomer and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the aminopyridine isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the aminopyridine isomer in a suitable UV-grade solvent (e.g., ethanol, water, or cyclohexane) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matching quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Scan a spectrum over a relevant wavelength range (e.g., 200-400 nm).

    • The resulting spectrum is a plot of absorbance versus wavelength (nm), from which the wavelength(s) of maximum absorbance (λmax) can be determined.

References

A Comparative Analysis of Ethoxy vs. Methoxy Substituted Aminopyridines on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of methoxy (-OCH₃) with ethoxy (-OCH₂CH₃) groups on a core scaffold is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. This guide provides an objective comparison of the biological activity of ethoxy-substituted aminopyridines versus their methoxy-substituted counterparts, supported by experimental data from a study on structurally related aminopyrazine inhibitors of the mitotic kinase Nek2. While the core in the primary example is an aminopyrazine, the structure-activity relationship (SAR) insights are highly relevant and transferable to the aminopyridine scaffold.

Physicochemical and Pharmacokinetic Profile: A Tale of Two Alkoxy Groups

The primary distinction between an ethoxy and a methoxy group is the addition of a single methylene (-CH₂) unit. This seemingly minor alteration can significantly impact a molecule's physicochemical properties, consequently influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyMethoxy SubstitutionEthoxy SubstitutionRationale & Potential Implications
Lipophilicity (logP) LowerHigherThe additional ethyl group in the ethoxy substituent increases its nonpolar character, leading to higher lipophilicity. This can enhance membrane permeability and potentially increase cell uptake, but may also increase binding to plasma proteins and distribution into adipose tissue.[1]
Molecular Weight LowerHigherThe ethoxy group adds 14 daltons to the molecular weight. While a small difference, it can be a factor in binding interactions and overall drug-likeness.[1]
Steric Hindrance LowerHigherThe bulkier ethoxy group can introduce greater steric hindrance around the aminopyridine core. This may influence binding affinity and selectivity for biological targets.[1]
Metabolic Stability Potentially less stablePotentially more stableThe methoxy group can be susceptible to O-demethylation by cytochrome P450 enzymes. The ethoxy group may exhibit different metabolic pathways and potentially greater stability.[1]

Impact on Kinase Inhibitory Activity: A Case Study on Nek2 Inhibitors

A study on aminopyrazine inhibitors of the mitotic kinase Nek2 provides a direct comparison of the biological activity of ortho-substituted methoxy and ethoxy analogs.[2]

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity of the methoxy- and ethoxy-substituted aminopyrazine compounds against Nek2 kinase.

CompoundSubstitutionNek2 IC₅₀ (µM)
15 ortho-methoxy0.23
17 ortho-ethoxy> 50

Data extracted from a study on aminopyrazine inhibitors of Nek2 kinase.[2]

Key Observation: The replacement of an ortho-methoxy group (compound 15 ) with an ortho-ethoxy group (compound 17 ) resulted in a dramatic loss of inhibitory activity against Nek2 kinase, with the IC₅₀ value shifting from 0.23 µM to greater than 50 µM.[2]

Structural Insights

Co-crystal structures of these compounds with Nek2 revealed that the seemingly minor increase in the size of the alkoxy substituent from methoxy to ethoxy leads to a significant steric clash. The larger ethoxy group in compound 17 was not well-tolerated within the binding pocket and was observed to point towards the glycine-rich loop, disrupting the optimal binding conformation.[2] In contrast, the smaller methoxy group of compound 15 was accommodated within the binding site.[2]

Experimental Protocols

The following are the general methodologies employed in the key cited study for the determination of kinase inhibitory activity.

In Vitro Nek2 Kinase Inhibition Assay

The inhibitory activity of the compounds against Nek2 kinase was determined using a radiometric filter binding assay. The assay measures the incorporation of ³³P from [γ-³³P]ATP into a peptide substrate.

  • Reaction Mixture Preparation: A reaction mixture containing Nek2 enzyme, a peptide substrate, and [γ-³³P]ATP in a kinase buffer is prepared.

  • Compound Incubation: The test compounds (methoxy- and ethoxy-substituted aminopyrazines) at various concentrations are pre-incubated with the enzyme.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of the ATP/substrate solution.

  • Reaction Quenching: After a defined incubation period, the reaction is stopped by the addition of phosphoric acid.

  • Filter Binding: The reaction mixture is transferred to a filter plate, which captures the phosphorylated peptide.

  • Washing: The filter plate is washed to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of inhibition against the compound concentration.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the logical relationship between the structural modification and the resulting biological activity based on the Nek2 inhibitor study.

SAR_Comparison Compound15 Compound 15 (ortho-methoxy) Steric_Bulk Steric Bulk Compound15->Steric_Bulk Smaller Activity Nek2 Kinase Inhibition Result1 Result1 Compound15->Result1 Compound17 Compound 17 (ortho-ethoxy) Compound17->Steric_Bulk Larger Result2 Result2 Compound17->Result2 Steric_Bulk->Activity Influences Binding Affinity Activity->Result1 Potent (IC50 = 0.23 µM) Activity->Result2 Inactive (IC50 > 50 µM)

Caption: SAR of Methoxy vs. Ethoxy Substitution.

Conclusion

The substitution of a methoxy group with a slightly larger ethoxy group on an aminopyridine or a related heteroaromatic amine scaffold can have a profound impact on biological activity. While the increased lipophilicity of the ethoxy group may be beneficial in some cases for cell permeability, the increased steric bulk can be detrimental to target binding, as demonstrated in the case of Nek2 kinase inhibitors.[2] This highlights the critical importance of considering the specific topology of the target's binding site during the design of alkoxy-substituted aminopyridine derivatives. These findings underscore the necessity of empirical testing for each target and scaffold, as subtle structural modifications can lead to significant and sometimes unpredictable changes in biological activity. Researchers and drug development professionals should carefully consider the potential for steric hindrance when contemplating the switch from a methoxy to an ethoxy substituent in their lead optimization programs.

References

Comparative Efficacy of 4-Aminopyridine Derivatives as Potassium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 4-aminopyridine (4-AP) and its derivatives as blockers of voltage-gated potassium (Kv) channels. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies to aid in research and development.

Introduction

4-Aminopyridine (4-AP), also known as dalfampridine, is a non-selective blocker of voltage-gated potassium channels.[1][2] Its primary mechanism involves obstructing the pore of these channels, which prolongs the repolarization phase of the action potential.[3] This action restores signal conduction in demyelinated axons, making 4-AP a therapeutic option for improving walking in patients with multiple sclerosis (MS).[3][4][5][6] The therapeutic potential of 4-AP has spurred the development of various derivatives to enhance potency, selectivity, and pharmacokinetic properties while minimizing side effects.[7] This guide compares the efficacy of several key 4-AP derivatives.

Mechanism of Action

The blocking action of 4-aminopyridine and its derivatives on Kv channels is a multi-step process that is both voltage- and pH-dependent.[4][8] The prevailing model suggests that the neutral, uncharged form of the molecule crosses the cell membrane.[8][9] Once inside the cell, the molecule becomes protonated (ionized), and this cationic form enters and blocks the channel's inner pore when the channel is in its open state.[9][10][11][12] The drug can then become trapped within the channel when it closes.[9][11] This intracellular mechanism has been confirmed by studies showing that permanently charged analogs, like 4-aminopyridine methiodide (4-APMI), are only effective when applied to the inside of the cell.[8]

cluster_membrane Cell Membrane cluster_channel Potassium Channel 4AP_neutral_ext 4-AP (Neutral) 4AP_charged_ext 4-AP (Charged) 4AP_neutral_ext->4AP_charged_ext 4AP_neutral_int 4-AP (Neutral) 4AP_neutral_ext->4AP_neutral_int Passive Diffusion Membrane 4AP_charged_int 4-AP (Charged) 4AP_neutral_int->4AP_charged_int Channel_Open Open Channel 4AP_charged_int->Channel_Open Enters & Binds to Pore Channel_Blocked Blocked Channel Channel_Open->Channel_Blocked Blockade

Mechanism of 4-Aminopyridine action on potassium channels.

Comparative Efficacy Data

The efficacy of potassium channel blockers is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the channel's activity. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values for 4-AP and several of its derivatives against various Kv channels.

CompoundTarget Channel(s)IC50 (µM)Cell System / Notes
4-Aminopyridine (4-AP) Kv1.1147 - 290CHO cells, Xenopus oocytes
Kv1.2230 - 590CHO cells
Kv1.3195-
Kv1.413-
Kv3.129-
Kv3.2100-
Shaker K+ Channel~200 (at 10mV)Xenopus oocytes, voltage-dependent
3-methyl-4-aminopyridine (3Me4AP) Shaker K+ Channel~40 (at 10mV)Xenopus oocytes, ~7-fold more potent than 4-AP
3-methoxy-4-aminopyridine (3MeO4AP) Shaker K+ Channel~600 (at 10mV)Xenopus oocytes, ~3-fold less potent than 4-AP
3-trifluoromethyl-4-aminopyridine (3CF34AP) Shaker K+ Channel~800 (at 10mV)Xenopus oocytes, ~4-fold less potent than 4-AP
2-trifluoromethyl-4-aminopyridine (2CF34AP) Shaker K+ Channel>10,000Xenopus oocytes, ~60-fold less active than 4-AP
3-hydroxy-4-aminopyridine Kv1.17886Metabolite of 4-AP, significantly less potent
Kv1.223652Metabolite of 4-AP, significantly less potent
Kv1.423191Metabolite of 4-AP, significantly less potent
3,4-Diaminopyridine (3,4-DAP) General Kv ChannelsMore potent than 4-APCrosses blood-brain barrier less readily than 4-AP

Data compiled from multiple sources.[1][2][4][5][6][13][14]

Structure-Activity Relationship Insights:

  • Position 3 substitutions: Small modifications at the 3-position of the pyridine ring are generally permitted.[15] A methyl group (3Me4AP) significantly increases potency, while larger, electron-withdrawing groups like methoxy (3MeO4AP) and trifluoromethyl (3CF34AP) decrease potency.[4][5]

  • Position 2 substitutions: A trifluoromethyl group at the 2-position (2CF34AP) drastically reduces blocking activity.[4]

  • Metabolites: The major metabolites of 4-AP, such as 3-hydroxy-4-aminopyridine, are substantially less potent as potassium channel blockers.[13]

Experimental Protocols

The characterization of 4-AP derivatives primarily relies on electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard.[16]

Key Experiment: Whole-Cell Patch-Clamp Assay

This technique measures the ionic currents flowing through the channels of a single cell, allowing for precise quantification of a compound's blocking effect.

1. Cell Preparation:

  • Cell Lines: Stably transfected cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells, are commonly used.[8][16] Alternatively, Xenopus laevis oocytes are injected with cRNA encoding the specific potassium channel subunit of interest (e.g., Shaker, mKv1.1).[4][11]

  • Culture: Cells are cultured under standard conditions until they are ready for electrophysiological recording.

2. Solutions:

  • Intracellular (Pipette) Solution: This solution mimics the cell's internal environment. A typical composition includes (in mM): KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to ~7.2.

  • Extracellular (Bath) Solution: This solution mimics the external physiological environment. It typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, and HEPES, with the pH adjusted to 7.4. The test compound (4-AP derivative) is added to this solution at various concentrations.

3. Electrophysiological Recording:

  • Giga-seal Formation: A glass micropipette filled with the intracellular solution is brought into contact with a cell. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[16]

  • Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette, allowing electrical access to the entire cell interior.

  • Voltage Protocol: The cell membrane potential is clamped at a holding potential (e.g., -80 or -100 mV).[4][17] Depolarizing voltage steps (e.g., to +50 mV for 50 ms) are then applied to activate the voltage-gated potassium channels, eliciting an outward K+ current.[4]

  • Data Acquisition: Currents are recorded before (control) and after the application of the 4-AP derivative. The blocking effect is measured as the percentage reduction in the peak current.

4. Data Analysis:

  • Concentration-Response Curves: The percentage of current inhibition is plotted against the logarithm of the drug concentration.

  • IC50 Calculation: The data are fitted to the Hill equation to determine the IC50 value for each compound.[4]

A Cell Culture (e.g., CHO, HEK-293, Oocytes) Expressing Target Kv Channel D Obtain Giga-seal on a Single Cell A->D B Prepare Solutions (Intra- & Extracellular) C Fabricate & Fill Micropipette B->C C->D E Establish Whole-Cell Configuration D->E F Record Control Currents (Apply Voltage-Step Protocol) E->F G Perfuse Cell with 4-AP Derivative F->G H Record Test Currents at Multiple Concentrations G->H I Data Analysis: Plot Concentration-Response Curve H->I J Calculate IC50 Value (Fit to Hill Equation) I->J

Workflow for determining IC50 via whole-cell patch-clamp.

Conclusion

The comparative data reveal significant differences in the efficacy of 4-aminopyridine derivatives, largely dictated by the nature and position of substitutions on the pyridine ring. 3-methyl-4-aminopyridine stands out as a more potent blocker than the parent compound, while other modifications can drastically reduce activity. This structure-activity relationship is crucial for the rational design of new potassium channel modulators. The detailed experimental protocols provided herein serve as a foundational reference for researchers aiming to characterize novel compounds targeting these important ion channels.

References

Characterization of 4-Amino-2-ethoxypyridine Derivatives using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel compounds are paramount. This guide provides a comparative overview of mass spectrometry techniques for the characterization of 4-Amino-2-ethoxypyridine and its derivatives. By presenting experimental data and detailed protocols, this document serves as a practical resource for selecting the optimal analytical approach.

Comparison of Ionization Techniques

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound derivatives. The polarity and volatility of the analyte dictate the most suitable method. Below is a comparison of Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI) for the analysis of these compounds.

Ionization TechniqueAnalyte StateIonization PrincipleFragmentationBest Suited ForExpected Ions for this compound (C7H10N2O, MW: 138.17)
Electron Ionization (EI) GasHigh-energy electrons bombard the moleculeExtensive, "hard" ionizationVolatile, thermally stable, less polar compounds; structural elucidationMolecular ion (M⁺•) at m/z 138, numerous fragment ions
Electrospray Ionization (ESI) LiquidHigh voltage applied to a liquid sample to create an aerosol of charged dropletsMinimal, "soft" ionizationPolar, less volatile, thermally labile compounds; molecular weight determinationProtonated molecule [M+H]⁺ at m/z 139, adducts e.g., [M+Na]⁺ at m/z 161
Atmospheric Pressure Chemical Ionization (APCI) LiquidCorona discharge ionizes the vaporized sampleMinimal to moderate, "soft" ionizationModerately polar to nonpolar, volatile compoundsProtonated molecule [M+H]⁺ at m/z 139

Predicted Fragmentation of this compound

While a published experimental mass spectrum for this compound was not identified, a fragmentation pathway can be predicted based on the known behavior of aminopyridines and ethoxy-substituted aromatic compounds under Electron Ionization (EI). The primary fragmentation events are expected to involve the ethoxy group and the pyridine ring.

Predicted EI Fragmentation of this compound M [C7H10N2O]+• m/z 138 (Molecular Ion) F1 [C5H6N2O]+• m/z 110 M->F1 - C2H4 (ethylene) F2 [C7H9N2O]+ m/z 137 M->F2 - H• F3 [C5H5N2O]+ m/z 109 F1->F3 - H• F4 [C5H5N2]+ m/z 93 F3->F4 - O F5 [C4H4N]+ m/z 66 F3->F5 - CO, -HCN General LC-MS/MS Workflow for this compound Derivatives cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis a Dissolve Sample b Filter a->b c Inject into LC b->c d Gradient Elution c->d e Ionization (ESI/APCI) d->e f Mass Analysis (MS1) e->f g Fragmentation (CID) f->g h Mass Analysis (MS2) g->h i Generate Spectrum h->i j Identify Fragments i->j k Quantify j->k Ionization Method Selection Logic cluster_0 Ionization Method Selection Logic start Analyte Properties volatile Volatile & Thermally Stable? start->volatile polar Polar? volatile->polar Yes ei Use GC-MS (EI) volatile->ei No esi Use ESI polar->esi Yes apci Use APCI polar->apci No

Comparing the synthesis efficiency of different aminopyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of aminopyridine analogs is a critical step in the discovery and optimization of novel therapeutics. The aminopyridine scaffold is a prevalent motif in a myriad of biologically active compounds, making the choice of synthetic route a key determinant of overall research and development timelines and costs. This guide provides a comparative analysis of several prominent methods for the synthesis of aminopyridine analogs, with a focus on efficiency, supported by experimental data and detailed protocols.

Comparison of Synthesis Efficiency

The selection of an appropriate synthetic strategy for a particular aminopyridine analog depends on various factors, including the desired substitution pattern, scalability, and tolerance to specific reaction conditions. Below is a summary of key performance indicators for several widely employed synthetic methods.

Synthesis MethodTarget AnalogStarting MaterialsCatalyst/ReagentReaction ConditionsYield (%)PurityKey Advantages
Buchwald-Hartwig Amination 2-Aminopyridine2-Bromopyridine, AminePd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 100 °C, 12 hHighHighBroad substrate scope, high functional group tolerance.
Ullmann Condensation 2-Aminopyridine2-Chloropyridine, AmineCuI, L-proline, K₂CO₃High temp. (100-200 °C)Moderate to GoodGoodLower cost catalyst than palladium.
Microwave-Promoted Ullmann Substituted 11H-pyrido[2,1-b]quinazolin-11-ones2-Aminopyridines, 2-Chlorobenzoic acidsCopperMicrowave, 400W, 4 minup to 90%GoodRapid reaction times.
Chichibabin Reaction 2-AminopyridinePyridineNaNH₂High temp. (110-150 °C)Moderate to GoodModerateDirect amination of the pyridine ring.
Multi-Component Reaction (MCR) 2-Amino-3-cyanopyridinesEnaminone, Malononitrile, Primary amineNone (solvent-free)80 °C, 3 hup to 92%GoodAtom economy, procedural simplicity.[1][2][3]
Reduction of Nitro-N-Oxide 4-Aminopyridine4-Nitropyridine-N-oxideIron, Mineral AcidReflux85-90%GoodUtilizes readily available starting materials.[4][5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation.

Buchwald-Hartwig Amination

This protocol is a general procedure for the palladium-catalyzed amination of a 2-halopyridine.

Materials:

  • 2-Halopyridine (e.g., 2-Bromopyridine) (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Caesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add the 2-halopyridine, caesium carbonate, and the palladium catalyst and ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous toluene and the amine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminopyridine.

Ullmann Condensation

This classical method utilizes a copper catalyst for the amination of aryl halides.

Materials:

  • 2-Halopyridine (e.g., 2-Chloropyridine) (1.0 eq)

  • Amine (1.5-2.0 eq)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • L-proline (20-40 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine the 2-halopyridine, amine, copper(I) iodide, L-proline, and potassium carbonate.

  • Add the solvent (DMSO or DMF).

  • Heat the mixture to a high temperature (typically between 100-200 °C) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the aminopyridine product.

Multi-Component Reaction (MCR) for 2-Amino-3-cyanopyridines

This solvent-free approach offers an efficient route to highly functionalized aminopyridines.[1]

Materials:

  • Enaminone (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Primary amine (1.0 mmol)

Procedure:

  • In a reaction vial, mix the enaminone, malononitrile, and the primary amine.

  • Heat the mixture at 80 °C for 3 hours.[1] The reaction is performed without any solvent.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is typically purified directly by recrystallization or column chromatography to afford the 2-amino-3-cyanopyridine derivative.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflows for the synthesis and analysis of aminopyridine analogs.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Reaction (e.g., Buchwald-Hartwig, Ullmann, MCR) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS, Purity Analysis) purification->analysis end_node Final Aminopyridine Analog analysis->end_node decision_logic start Desired Aminopyridine Analog q1 High functional group tolerance needed? start->q1 q2 Cost-effectiveness a priority? q1->q2 No buchwald Buchwald-Hartwig Amination q1->buchwald Yes q3 Rapid synthesis required? q2->q3 No ullmann Ullmann Condensation q2->ullmann Yes q4 Direct amination of pyridine desired? q3->q4 No mcr Multi-Component Reaction q3->mcr Yes q4->buchwald No chichibabin Chichibabin Reaction q4->chichibabin Yes

References

The Pivotal Role of Substitution in 4-Amino-2-alkoxypyridine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 4-amino-2-alkoxypyridine derivatives, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. By examining key structural modifications and their impact on potency against various biological targets, this document serves as a practical resource for optimizing lead compounds.

The 4-amino-2-alkoxypyridine core is a versatile starting point for the design of potent and selective inhibitors of several important protein kinases implicated in cancer and inflammatory diseases. The strategic placement of substituents at the C2, C4, and other positions of the pyridine ring dramatically influences the compound's interaction with the target protein, ultimately determining its efficacy and selectivity.

Comparative Analysis of Biological Activity

The following tables summarize the structure-activity relationship (SAR) of various 4-amino-2-alkoxypyridine and related pyridine derivatives, highlighting the impact of different substituents on their inhibitory activity against key kinase targets.

Table 1: Structure-Activity Relationship of c-Met Kinase Inhibitors
Compound IDR1 (at C2-alkoxy)R2 (at C4-amino)Other Substituentsc-Met IC50 (nM)Reference
23v Not specified4-phenoxypyridine3-oxo-3,4-dihydroquinoxaline-2-carboxamide2.31[1]
23w Not specified4-phenoxypyridine3-oxo-3,4-dihydroquinoxaline-2-carboxamide with fluorine1.91[1]
23y Not specified4-phenoxypyridine3-oxo-3,4-dihydroquinoxaline-2-carboxamide with chlorine2.44[1]
Foretinib --(positive control)2.53[1]
13d Not specifiedPyrimidine derivativeNot specifiedPotent inhibitor[2]
23k Not specified4-phenoxypyridinePyrimidine derivative1430 (c-Met), 1050 (VEGFR-2)[3]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

The data reveals that modifications on the 4-amino and other positions of the pyridine ring significantly impact c-Met inhibitory activity. For instance, the introduction of a fluorine atom in compound 23w resulted in a slight increase in potency compared to the unsubstituted analog 23v .[1] Compound 13d , a pyrimidine-containing derivative, also demonstrated potent c-Met inhibition.[2] Furthermore, compound 23k was identified as a dual inhibitor of both c-Met and VEGFR-2.[3]

Table 2: Structure-Activity Relationship of ALK Inhibitors
Compound IDR1 (at C2-alkoxy)R2 (at C6-aliphatic amino)Other SubstituentsALK IC50 (nM)ALK L1196M IC50 (nM)Reference
22l MethoxyPiperidine2,4-diaminopyrimidine2.13.8[4]

Note: ALK L1196M is a common resistance mutation.

Compound 22l , a N2-(2-alkoxy-6-aliphatic aminopyridin-3-yl)-2,4-diaminepyrimidine derivative, showed potent inhibitory activity against both wild-type ALK and the clinically relevant L1196M mutant, highlighting its potential to overcome acquired resistance.[4]

Key Experimental Protocols

The biological data presented in this guide were generated using standardized in vitro assays. Below are detailed methodologies for the key experiments cited.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A decrease in ATP consumption, often measured via a luminescence-based signal, indicates inhibition.[5]

General Protocol:

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations.[5]

  • Reaction Setup: The kinase, a specific peptide substrate, and the test compound are combined in a multi-well plate.[5][6]

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.[6]

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.[5]

  • Signal Detection: A detection reagent is added to stop the reaction and measure the remaining ATP. The resulting luminescent signal is inversely proportional to the kinase activity.[5][6]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[7][8]

General Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[9]

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start 4-Amino-2-alkoxypyridine Scaffold mods Systematic Modifications (R1, R2, etc.) start->mods library Compound Library mods->library kinase_assay Kinase Inhibition Assay library->kinase_assay cell_assay Cell Viability Assay library->cell_assay data IC50 Determination kinase_assay->data cell_assay->data sar Structure-Activity Relationship Analysis data->sar sar->mods Rational Design for Next Generation

Caption: General workflow for structure-activity relationship (SAR) studies of 4-amino-2-alkoxypyridine derivatives.

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met (Active) cMet->p_cMet Autophosphorylation downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) p_cMet->downstream Activation inhibitor 4-Amino-2-alkoxypyridine Derivative inhibitor->p_cMet Inhibition transcription Gene Transcription downstream->transcription cellular_response Cellular Responses (Proliferation, Survival, Motility) transcription->cellular_response

Caption: Simplified c-Met signaling pathway and the inhibitory action of 4-amino-2-alkoxypyridine derivatives.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity scaffold 4-Amino-2-alkoxypyridine r1 Modification at C2-alkoxy (R1) r2 Modification at C4-amino (R2) other Other Substitutions potency Increased/Decreased Potency r1->potency selectivity Altered Selectivity r1->selectivity r2->potency r2->selectivity other->potency other->selectivity

Caption: Logical relationship between structural modifications and biological activity in 4-amino-2-alkoxypyridine derivatives.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Amino-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes.[1]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[1] For larger spills, it is critical to contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

The disposal of 4-Amino-2-ethoxypyridine waste must adhere to all local, state, and federal regulations.[3]

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including the pure compound, solutions, and items such as pipette tips and absorbent pads, must be classified as hazardous waste.[1]

    • It is crucial to not mix this waste with other incompatible waste streams. Specifically, it should be stored separately from strong oxidizing agents and acids.[1][4]

  • Waste Collection and Labeling :

    • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][4]

    • The label must clearly identify the contents as "Hazardous Waste" and specify "this compound". The associated hazards (e.g., Flammable, Toxic, Irritant) must also be indicated.[1]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • Final Disposal :

    • Engage a licensed professional waste disposal service for the final disposal of the material.[5]

    • Common disposal methods for pyridine-based waste include incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][5]

Experimental Protocols

While specific experimental protocols for the decontamination of this compound are not available, a general procedure for cleaning up spills of similar compounds involves the following steps:

  • Ensure proper PPE is worn.

  • For small spills, absorb the material with a non-combustible absorbent.

  • Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[6]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ensure the waste container is properly sealed, labeled, and stored for pickup by a licensed waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste contaminated with other substances? A->B C Segregate from incompatible materials (e.g., strong acids, oxidizers) B->C Yes D Collect in a designated, sealed, and labeled hazardous waste container B->D No C->D E Store in a secure, well-ventilated satellite accumulation area D->E F Arrange for pickup by a licensed waste disposal service E->F G End: Proper Disposal F->G

Caption: Disposal workflow for this compound.

Disclaimer: This information is provided as a general guide for the safe handling and disposal of this compound and is based on procedures for similar chemical compounds. It is not a substitute for a substance-specific Safety Data Sheet. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling 4-Amino-2-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-Amino-2-ethoxypyridine. The following guidelines are based on the known hazards of structurally similar aminopyridine compounds and are intended to ensure the safety of all laboratory personnel.

Hazard Identification and Classification

  • Acute Toxicity: Harmful or fatal if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation and may cause severe skin burns.[2][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2][5]

  • Respiratory Irritation: May cause respiratory irritation.[5][6]

Personal Protective Equipment (PPE)

The proper selection and use of PPE are critical to minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile, neoprene, or PVC gloves should be worn. Always inspect gloves for degradation before use and wash hands thoroughly after removal.[1]
Eyes/Face Safety glasses with side shields or chemical splash goggles and a face shieldProvides protection against splashes and dust.[7] Chemical goggles are necessary when there is a risk of splashing.[7][8]
Body Laboratory coat or chemical-resistant apronA lab coat should be worn at a minimum. A chemical-resistant apron provides additional protection when handling larger quantities or during activities with a high splash potential.[8]
Respiratory NIOSH-approved respiratorRequired when working with powders outside of a fume hood or when engineering controls are insufficient to maintain exposure below acceptable limits.[2][3][5] The type of respirator and cartridge should be selected based on the potential concentration and form of the chemical.
Feet Closed-toe shoesSafety footwear is recommended to protect against spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for the safe handling of this compound.

  • Preparation:

    • Consult the Safety Data Sheet (SDS) for a similar compound to review all potential hazards.[2][3][5]

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

    • Assemble all necessary PPE as outlined in the table above.

  • Handling:

    • Work exclusively within a certified chemical fume hood to minimize inhalation exposure.[4][9]

    • Wear all required PPE, including gloves, eye protection, and a lab coat.

    • Avoid the formation of dust and aerosols.[5][9]

    • Use compatible tools and equipment (e.g., glass, stainless steel).

    • Keep containers tightly closed when not in use.[1][6]

  • Post-Handling:

    • Thoroughly decontaminate the work area.

    • Wash hands and any exposed skin with soap and water immediately after handling.[1]

    • Properly remove and dispose of contaminated gloves and other disposable PPE.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5][10]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1] For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain.[5]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_emergency Emergency Response prep1 Review SDS of Analogous Compounds prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Transfer Chemical prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 post1 Decontaminate Work Area handle2->post1 emergency Follow Emergency Procedures (Spill, Exposure) handle2->emergency post2 Dispose of Waste Properly post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.